molecular formula C12H15NO2 B363910 4-Piperidin-1-yl-benzoic acid CAS No. 22090-24-0

4-Piperidin-1-yl-benzoic acid

Cat. No.: B363910
CAS No.: 22090-24-0
M. Wt: 205.25g/mol
InChI Key: DGJNUESQBVPXAY-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNUESQBVPXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22090-24-0
Record name 4-(piperidin-1-yl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-Piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug development. The document details three core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Substitution of a Benzylic Halide. Each method is presented with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in methodological selection and implementation.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The Nucleophilic Aromatic Substitution (SNAr) reaction is a direct and often cost-effective method for the synthesis of this compound. This pathway involves the reaction of a 4-halobenzoic acid with piperidine, where the halogen atom is displaced by the piperidine nucleophile. The reactivity of the aryl halide is highly dependent on the nature of the halogen, with fluorine being the most activated leaving group, followed by chlorine and bromine.

Experimental Protocol: From 4-Fluorobenzoic Acid

This protocol is adapted from a similar synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid.[1]

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzoic acid (1.0 eq), piperidine (1.2 eq), and potassium carbonate (K2CO3) (1.5 eq).

  • Solvent Addition: Add dry acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Reaction Conditions: Stir the mixture vigorously under a nitrogen atmosphere and heat to 80 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid K2CO3 and evaporate the acetonitrile under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product. The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

A similar procedure for the synthesis of a substituted 2-(piperidin-1-yl)benzoic acid derivative from a fluoroaromatic precursor resulted in a yield of 79%.[2]

SNAr_Pathway 4-Halobenzoic Acid 4-Halobenzoic Acid Reaction_Vessel SNA_r 4-Halobenzoic Acid->Reaction_Vessel Piperidine Piperidine Piperidine->Reaction_Vessel Product This compound Reaction_Vessel->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is particularly useful for less reactive aryl halides such as bromides and chlorides and offers a broad substrate scope.

Experimental Protocol: From 4-Bromobenzoic Acid

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[4]

  • Catalyst Preparation: In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by 4-bromobenzoic acid (1.0 eq) and piperidine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Pathway 4-Halobenzoic Acid 4-Bromo/Chlorobenzoic Acid Reaction Coupling 4-Halobenzoic Acid->Reaction Piperidine Piperidine Piperidine->Reaction Catalyst_System Pd Catalyst Phosphine Ligand Base Catalyst_System->Reaction Product This compound Reaction->Product Inert Atmosphere Solvent (e.g., Toluene) Heat

Nucleophilic Substitution of a Benzylic Halide

An alternative approach involves the nucleophilic substitution of a benzylic halide, such as 4-(chloromethyl)benzoic acid, with piperidine. This method avoids the direct substitution on the aromatic ring and can proceed under milder conditions.

Experimental Protocol: From 4-(Chloromethyl)benzoic Acid

This protocol is adapted from the synthesis of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[5][6]

  • Reaction Setup: In a reactor equipped with a stirrer and thermometer, add 4-(chloromethyl)benzoic acid (1.0 eq), piperidine (1.1-1.5 eq), and a base such as sodium hydroxide (1.1 eq) or sodium bicarbonate (1.5 eq).

  • Solvent Addition: Add a suitable solvent such as water or acetonitrile (e.g., 4 mL per gram of starting material).

  • Reaction Conditions: Stir the mixture at a controlled temperature, for instance, 50 °C for 1-2 hours.

  • Monitoring: The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After completion, cool the reaction solution to room temperature.

  • Purification: The product can be isolated by adjusting the pH of the aqueous solution to precipitate the carboxylic acid, followed by filtration and washing. Further purification can be achieved by recrystallization. A patent describing a similar synthesis reported a yield of 96.8% with a purity of 99.8%.[6]

Benzylic_Substitution_Pathway Starting_Material 4-(Chloromethyl)benzoic Acid Reaction Substitution Starting_Material->Reaction Piperidine Piperidine Piperidine->Reaction Product This compound Reaction->Product Base (e.g., NaOH) Solvent (e.g., Water) Heat

Comparative Summary of Synthesis Pathways

The selection of an optimal synthetic route depends on various factors including the availability and cost of starting materials, desired yield and purity, and the available laboratory equipment. The following table summarizes the key aspects of the described pathways.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Nucleophilic Substitution of Benzylic Halide
Starting Material 4-Halobenzoic acid (F, Cl, Br)4-Halobenzoic acid (Br, Cl)4-(Chloromethyl)benzoic acid
Key Reagents Piperidine, Base (e.g., K2CO3)Piperidine, Pd-catalyst, Ligand, BasePiperidine, Base (e.g., NaOH)
Typical Solvents Acetonitrile, DMF, DMSOToluene, DioxaneWater, Acetonitrile
Reaction Temperature 80-150 °C80-110 °C30-60 °C
Reported Yields Moderate to High (e.g., ~79% for a derivative[2])HighHigh (e.g., ~97% for a similar compound[6])
Advantages Simple, no metal catalyst required.Broad substrate scope, high yields.Milder reaction conditions, high yields.
Disadvantages Requires activated aryl halides (F > Cl > Br).Cost and toxicity of palladium catalyst and ligands.Starting material may be less common.

Conclusion

This guide outlines three robust and experimentally validated pathways for the synthesis of this compound. The choice between Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Nucleophilic Substitution of a Benzylic Halide will depend on the specific requirements of the research or development project. For a direct and metal-free approach, SNAr with 4-fluorobenzoic acid is a strong candidate. For broader substrate applicability and potentially higher yields with less reactive halides, the Buchwald-Hartwig amination is a powerful alternative. The route starting from 4-(chloromethyl)benzoic acid offers the advantage of milder reaction conditions and high reported yields. Researchers and drug development professionals are encouraged to consider the comparative data presented to select the most suitable method for their application.

Experimental_Workflow cluster_synthesis Synthesis cluster_process Process cluster_analysis Analysis SNAr Nucleophilic Aromatic Substitution Reaction Reaction Setup & Execution SNAr->Reaction BH Buchwald-Hartwig Amination BH->Reaction BS Benzylic Substitution BS->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, HPLC) Purification->Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperidin-1-yl-benzoic acid (CAS No. 22090-24-0), a versatile building block in pharmaceutical and chemical research. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key quantitative data for this compound is presented below.

PropertyValueType
Molecular Formula C₁₂H₁₅NO₂---
Molecular Weight 205.25 g/mol ---
Melting Point 222-224 °CExperimental
Boiling Point 388.9 ± 25.0 °CPredicted
pKa 3.65 ± 0.10Predicted
logP 2.3751Predicted
Aqueous Solubility See Protocol Below
Appearance White to pink solidExperimental

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid phase.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound, finely powdered

  • Heating bath medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the finely powdered compound is introduced into a capillary tube and packed down to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating apparatus.

  • Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.

  • Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Materials:

  • Potentiometer with a pH electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Volumetric flasks and pipettes

  • Sample of this compound

Procedure:

  • Instrument Calibration: The potentiometer is calibrated using standard buffers of known pH (e.g., 4, 7, and 10).

  • Sample Preparation: A known concentration of the compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low). The ionic strength is kept constant with KCl solution.

  • Titration: The sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with standardized 0.1 M NaOH, added in small increments. The pH is recorded after each addition, allowing the system to equilibrate. Titration continues until the pH reaches approximately 12-12.5.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The inflection point of the curve corresponds to the equivalence point, and the pKa can be determined from the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility.[1]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its determination.[2]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), pre-saturated with n-octanol

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Sample of this compound

Procedure:

  • Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for the compound to partition between the two phases.[3] The mixture is then allowed to stand undisturbed for complete phase separation (e.g., overnight).[3]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Materials:

  • Water (or buffer of desired pH)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

  • Sample of this compound

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a calibrated analytical method. This concentration represents the aqueous solubility of the compound under the experimental conditions.

Visualizations

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a compound like this compound.

Physicochemical_Property_Workflow cluster_synthesis Compound Synthesis & Purity cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Purification->Purity_Analysis Melting_Point Melting Point (Capillary Method) Purity_Analysis->Melting_Point pKa pKa (Potentiometric Titration) Purity_Analysis->pKa logP logP (Shake-Flask Method) Purity_Analysis->logP Solubility Aqueous Solubility Purity_Analysis->Solubility Data_Compilation Compile Data in Tables Melting_Point->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Solubility->Data_Compilation Report Generate Technical Guide Data_Compilation->Report

Caption: Workflow for Synthesis, Characterization, and Data Reporting.

Experimental_Workflow cluster_MP Melting Point cluster_pKa pKa cluster_logP logP cluster_Sol Solubility MP_Start Powder Sample MP_Capillary Load Capillary MP_Start->MP_Capillary MP_Heat Slow Heating MP_Capillary->MP_Heat MP_Observe Observe & Record Melting Range MP_Heat->MP_Observe pKa_Start Prepare Solution pKa_Calibrate Calibrate pH Meter pKa_Start->pKa_Calibrate pKa_Titrate Titrate with Base pKa_Calibrate->pKa_Titrate pKa_Plot Plot Titration Curve & Determine pKa pKa_Titrate->pKa_Plot logP_Start Prepare Octanol/ Water Phases logP_Partition Add Compound & Shake logP_Start->logP_Partition logP_Separate Separate Phases logP_Partition->logP_Separate logP_Quantify Quantify in Each Phase & Calculate logP logP_Separate->logP_Quantify Sol_Start Add Excess Solid to Solvent Sol_Equilibrate Equilibrate (Shake) Sol_Start->Sol_Equilibrate Sol_Separate Separate Solid/ Liquid Sol_Equilibrate->Sol_Separate Sol_Quantify Quantify Solute in Solution Sol_Separate->Sol_Quantify

Caption: Experimental Workflows for Key Physicochemical Properties.

References

4-Piperidin-1-yl-benzoic Acid: A Technical Guide to its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-Piperidin-1-yl-benzoic acid. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines information from analogous compounds, theoretical predictions, and established analytical methodologies to present a thorough profile. This guide covers proposed synthetic routes, predicted spectroscopic and physicochemical properties, and potential biological activities, offering a foundational resource for researchers interested in this compound.

Introduction

This compound is a heterocyclic aromatic carboxylic acid with the molecular formula C₁₂H₁₅NO₂. It incorporates a piperidine ring attached via its nitrogen atom to the para-position of a benzoic acid moiety. The piperidine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Similarly, the benzoic acid group provides a handle for further chemical modifications and can interact with biological targets. While this specific isomer has not been extensively studied, related piperidine and piperazine-containing benzoic acid derivatives have shown promise as enzyme inhibitors and modulators of various signaling pathways, suggesting potential therapeutic applications for this compound.[1]

Structural Elucidation and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized below. Spectroscopic data are predicted based on the analysis of structurally similar compounds and computational models, as direct experimental spectra are not widely available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂[2]
Molecular Weight205.25 g/mol [2]
CAS Number68064-51-7
AppearancePredicted: White to off-white solid-
Melting Point214-219 °C[3]
pKaPredicted: ~4.5 (carboxylic acid)-
XlogPPredicted: 3.0[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical NMR solvent like DMSO-d₆ are presented below. These predictions are based on the known spectra of benzoic acid, piperidine, and their derivatives.[4][5][6]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.8d2HAromatic (ortho to -COOH)
~7.0d2HAromatic (ortho to piperidine)
~3.4t4HPiperidine (-CH₂-N-Ar)
~1.7m4HPiperidine (-CH₂-)
~1.5m2HPiperidine (-CH₂-)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167-COOH
~154Aromatic (C-N)
~131Aromatic (C ortho to -COOH)
~122Aromatic (C-COOH)
~114Aromatic (C ortho to N)
~48Piperidine (-CH₂-N-Ar)
~25Piperidine (-CH₂-)
~24Piperidine (-CH₂-)
Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for this compound are listed below, based on the known spectral features of benzoic acids and tertiary amines.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~2950, ~2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic)
~1300MediumC-N stretch (aromatic amine)
~1200StrongC-O stretch (carboxylic acid)
~920BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound is available from computational tools. The expected fragmentation pattern would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
205.11[M]⁺Molecular Ion
206.12[M+H]⁺Protonated Molecular Ion
188.11[M-OH]⁺ or [M-H₂O+H]⁺Loss of hydroxyl or water
160.10[M-COOH]⁺Loss of the carboxylic acid group
120.08[M-C₅H₁₀N]⁺ (fragment of benzoic acid)Fragmentation of the piperidine ring

Experimental Protocols

Synthesis of this compound

A viable synthetic route for this compound is the nucleophilic aromatic substitution of 4-fluorobenzoic acid with piperidine. The following protocol is adapted from similar syntheses of related compounds.[7]

Materials:

  • 4-Fluorobenzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Add piperidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Dry the purified product under vacuum to yield this compound.

G reagents 4-Fluorobenzoic Acid + Piperidine + K₂CO₃ in DMF reaction Nucleophilic Aromatic Substitution (100-120 °C, 12-24h) reagents->reaction Heat workup Aqueous Workup and Acidification (HCl) reaction->workup purification Filtration and Recrystallization workup->purification product This compound purification->product

Synthesis workflow for this compound.
Characterization Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are lacking, the structural motifs suggest several potential areas for investigation.

  • Enzyme Inhibition: Structurally related piperidine-containing compounds have been investigated as inhibitors of various enzymes. For instance, a substituted 2-(piperidin-1-yl)benzoic acid derivative was identified as an inhibitor of ERAP2, an aminopeptidase involved in the immune response.[1] Other analogs have been explored as xanthine oxidase inhibitors for the treatment of gout.[8] It is plausible that this compound could exhibit inhibitory activity against similar or different enzyme targets.

  • Inflammasome Modulation: Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[9][10] The piperidine moiety is crucial for the activity of these compounds. This suggests that this compound could be a starting point for the development of novel NLRP3 inhibitors.

Below is a hypothetical signaling pathway illustrating how a derivative of this compound might inhibit the NLRP3 inflammasome.

G cluster_cell Macrophage PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Priming pro_IL1b pro-IL-1β NFkB->pro_IL1b IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active Activation Signal (e.g., ATP, nigericin) caspase1 Caspase-1 NLRP3_active->caspase1 caspase1->IL1b pyroptosis Pyroptosis caspase1->pyroptosis inhibitor 4-Piperidin-1-yl-benzoic acid derivative inhibitor->NLRP3_active Inhibition

References

The Multifaceted Biological Activities of 4-Piperidin-1-yl-benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-piperidin-1-yl-benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anti-inflammatory, NLRP3 inflammasome inhibitory, glycine transporter 1 (GlyT1) inhibitory, histamine H3 receptor antagonist, and antimicrobial properties of various classes of these derivatives. The information is compiled from recent scientific literature to aid researchers and drug development professionals in their exploration of this promising chemical space. This document summarizes key quantitative data, details experimental protocols for the synthesis and biological evaluation of these compounds, and visualizes relevant signaling pathways and experimental workflows.

I. Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A significant area of investigation for this compound derivatives has been in the realm of anti-inflammatory agents. Specifically, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Quantitative Data: Inhibition of NO and TNF-α Production

The inhibitory activities of a series of 2-(1-acylpiperidin-4-yl)-1H-benzo[d]imidazole derivatives are summarized below. The data highlights the structure-activity relationship (SAR), where modifications on the piperidine nitrogen significantly influence the potency.

Compound IDR GroupNO Production IC50 (μM)[1][2]TNF-α Production IC50 (μM)[1][2]
6a 3-Phenylpropanoyl1.544.21
6e 3-(4-Chlorophenyl)propanoyl0.861.87
7a Benzoyl> 10> 10
7e 4-Chlorobenzoyl2.335.12
Experimental Protocols

Synthesis of 2-(1-(3-phenylpropanoyl)piperidin-4-yl)-1H-benzo[d]imidazole (6a): A Representative Protocol

A solution of 3-phenylpropanoic acid (1.2 mmol) in dichloromethane (DCM, 10 mL) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol) and 1-hydroxybenzotriazole (HOBt, 1.5 mmol) at 0°C for 30 minutes. To this mixture, a solution of 2-(piperidin-4-yl)-1H-benzo[d]imidazole (1 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Inhibition of NO and TNF-α Production in RAW 264.7 Macrophages

RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS, 1 μg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance at 540 nm is measured, and the IC50 values are calculated.

  • TNF-α ELISA: The concentration of TNF-α in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The absorbance is measured at 450 nm, and the IC50 values are determined.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of these 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the nuclear translocation of the p65 subunit of NF-κB, which then induces the transcription of pro-inflammatory genes, including iNOS (producing NO) and TNF-α. The active compounds have been shown to restore the levels of IκBα and reduce the expression of p65 in the nucleus, indicating a blockade of this critical inflammatory pathway.[1][2]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB_NFkappaB IκBα-p65 Complex IKK->IkappaB_NFkappaB Phosphorylation IkappaB IκBα NFkappaB p65 NFkappaB_n p65 NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB IκBα Degradation Compound 2-(Piperidin-4-yl)- 1H-benzo[d]imidazole Derivatives Compound->IKK Inhibition DNA DNA NFkappaB_n->DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α) DNA->Proinflammatory_Genes

Figure 1: NF-κB Signaling Pathway Inhibition.

II. NLRP3 Inflammasome Inhibition by 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Derivatives

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have emerged as potent inhibitors of the NLRP3 inflammasome.

Quantitative Data: Inhibition of IL-1β Release

The inhibitory activity of these derivatives on IL-1β release from LPS and ATP-stimulated THP-1 cells is presented below.

Compound IDModificationIL-1β Release Inhibition (%) at 10 μM[3][4][5][6]
1 2-(2-chlorobenzyl)acryloyl on piperidine19.4 ± 0.4
9 Phenylacetamido moiety with opened piperidine ring20.3 ± 1.3
13 N-phenylacetamide on piperidine with meta-chloro substitution50.1 ± 1.2
18 N-(ethyl-piperidin-4-ylmethyl-amine)-like moiety58.7 ± 2.5
Experimental Protocol: NLRP3 Inflammasome Inhibition Assay

Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The differentiated cells are then primed with LPS (1 μg/mL) for 3 hours. Following priming, the cells are treated with the test compounds for 1 hour before stimulation with ATP (5 mM) for 45 minutes to activate the NLRP3 inflammasome. The concentration of secreted IL-1β in the cell supernatant is measured by a commercial ELISA kit. The percentage of inhibition is calculated relative to vehicle-treated control cells.

Mechanism of Action

The precise mechanism by which these compounds inhibit the NLRP3 inflammasome is an area of active research. It is proposed that they may interfere with the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. By preventing this assembly, the autocatalytic activation of caspase-1 and the subsequent processing and release of IL-1β are blocked.

NLRP3_Inflammasome_Workflow cluster_priming Priming Step cluster_activation Activation Step cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB_activation NF-κB Activation TLR4->NFkappaB_activation Pro_IL1B_synthesis Pro-IL-1β Synthesis NFkappaB_activation->Pro_IL1B_synthesis Pro_IL1B Pro-IL-1β ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation NLRP3 NLRP3 NLRP3_activation->NLRP3 Inflammasome NLRP3 Inflammasome Complex ASC ASC Pro_caspase1 Pro-caspase-1 Caspase1 Active Caspase-1 Inflammasome->Caspase1 Activation Compound 1-(Piperidin-4-yl)-1,3-dihydro- 2H-benzo[d]imidazol-2-one Derivatives Compound->Inflammasome Inhibition IL1B Mature IL-1β (Secretion) Caspase1->IL1B Cleavage

Figure 2: NLRP3 Inflammasome Activation and Inhibition Workflow.

III. Glycine Transporter 1 (GlyT1) Inhibition by 4-Benzoylpiperidine Derivatives

GlyT1 inhibitors are being investigated as a novel therapeutic approach for schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. Certain 4-benzoylpiperidine derivatives have shown potent and selective GlyT1 inhibitory activity.

Quantitative Data: GlyT1 Inhibition

The in vitro inhibitory potency of a representative 4-benzoylpiperidine derivative is provided below.

Compound IDGlyT1 Inhibition IC50 (nM)[7][8][9]
23q 30
Experimental Protocol: GlyT1 Inhibition Assay

The inhibitory activity of the compounds on GlyT1 is determined using a [³H]glycine uptake assay in HEK293 cells stably expressing human GlyT1. Cells are incubated with the test compound and [³H]glycine for a specified time. The reaction is stopped by washing with ice-cold buffer, and the cells are lysed. The amount of radioactivity incorporated into the cells is measured by liquid scintillation counting. The IC50 values are calculated from the dose-response curves.

Signaling Pathway: Enhancement of NMDA Receptor Function

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is a mandatory co-agonist for the NMDA receptor. By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor signaling is believed to be beneficial in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[10][11]

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal / Glia cluster_postsynaptic Postsynaptic Neuron Glycine_synapse Glycine GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_synapse->NMDAR Co-agonist Binding Glycine_intra Glycine GlyT1->Glycine_intra Compound 4-Benzoylpiperidine Derivatives Compound->GlyT1 Inhibition Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Neuronal_response Enhanced Neuronal Response Ca_influx->Neuronal_response

Figure 3: GlyT1 Inhibition and NMDA Receptor Modulation.

IV. Histamine H3 Receptor Antagonism by Piperidine Derivatives

Histamine H3 receptor antagonists are of interest for the treatment of various central nervous system disorders. Piperidine derivatives have been identified as potent antagonists of this receptor.

Quantitative Data: Histamine H3 Receptor Binding Affinity

The binding affinity of piperidine derivatives to the human histamine H3 receptor is a key measure of their potency.

Compound ClassRepresentative Ki (nM)[10][12][13][14]
Biphenyl Piperidine Derivatives21.7 - 88.9
4-Pyridylpiperidine Derivatives4.5 - 5.6
Experimental Protocol: Histamine H3 Receptor Binding Assay

Radioligand binding assays are performed using cell membranes from HEK-293 cells stably expressing the human histamine H3 receptor. The membranes are incubated with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) and various concentrations of the test compounds. The amount of bound radioligand is measured by scintillation counting after filtration to separate bound from free radioligand. The Ki values are calculated from the IC50 values obtained from the competition binding curves.[15]

Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptors also modulate other signaling pathways, including the MAPK and PI3K/Akt pathways, and can influence ion channel activity. As presynaptic autoreceptors and heteroreceptors, they inhibit the release of histamine and other neurotransmitters.[2][16][17][18]

H3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Antagonist Piperidine Derivatives Antagonist->H3R Antagonism Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway Gi_o->MAPK PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Neurotransmitter_release ↓ Neurotransmitter Release Gi_o->Neurotransmitter_release cAMP ↓ cAMP

Figure 4: Histamine H3 Receptor Signaling Pathways.

V. Antimicrobial Activity of this compound Hydrazide Derivatives

Hydrazide-hydrazone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

While some studies report inhibition zones, quantitative Minimum Inhibitory Concentration (MIC) data is crucial for assessing potency. The following table presents available data on the antimicrobial activity of these derivatives.

Compound IDModificationTest OrganismInhibition Zone (mm)[19][20][21][22]MIC (μg/mL)
Bc1 4-Nitrobenzylidene hydrazidePseudomonas aeruginosa14Not Reported
Bc2 2-Hydroxybenzylidene hydrazideStaphylococcus aureus12Not Reported
Bc3 4-Hydroxy-3-methoxybenzylidene hydrazideCandida albicans16Not Reported
Bc4 2,4-Dichlorobenzylidene hydrazideBacillus subtilis13Not Reported

Note: Further studies are required to determine the MIC values for a more comprehensive understanding of the antimicrobial potency.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the agar well diffusion method. Mueller-Hinton agar plates are inoculated with the test microorganisms. Wells are then punched into the agar, and a solution of the test compound in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated, and the diameter of the inhibition zone around each well is measured. For quantitative analysis, a broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) values.[23][24][25]

Conclusion

The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with a remarkable diversity of biological activities. The examples presented in this guide highlight their potential as anti-inflammatory agents, NLRP3 inflammasome inhibitors, GlyT1 inhibitors, histamine H3 receptor antagonists, and antimicrobial agents. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to further explore and develop novel therapeutics based on this versatile chemical framework. Further investigations into the mechanisms of action, optimization of potency and selectivity, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of these compounds.

References

The Architectural Blueprint of Bioactivity: A Technical Guide to 4-Piperidin-1-yl-benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Analysis of the 4-Piperidin-1-yl-benzoic Acid Scaffold and its Role in the Development of Novel Therapeutic Agents

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delineates the current understanding of this compound and its derivatives, focusing on their mechanisms of action in biological systems. While this compound primarily serves as a versatile synthetic scaffold, its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and analgesic agents. This document provides a consolidated overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these bioactive molecules.

Core Scaffold: this compound

This compound is a foundational molecule in medicinal chemistry, valued as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure, featuring a piperidine ring attached to a benzoic acid moiety, provides a versatile platform for chemical modification, leading to the generation of compounds with diverse pharmacological properties. Although the parent compound itself is not recognized for a specific biological mechanism of action, its true significance lies in the potent and varied activities of its derivatives.

Antimicrobial Derivatives: Hydrazide-Hydrazones

A notable class of derivatives synthesized from this compound are hydrazide-hydrazones, which have exhibited promising antimicrobial properties. These compounds are synthesized through the esterification of this compound, followed by treatment with hydrazine hydrate to form a hydrazide, which is then condensed with various aldehydes or ketones.[2]

Mechanism of Antimicrobial Action

The antimicrobial activity of hydrazone derivatives is often attributed to the presence of the azomethine group (-NH-N=CH-).[2] While the precise mechanism for the this compound hydrazone derivatives is a subject of ongoing investigation, a prominent hypothesis for hydrazones, in general, involves the inhibition of DNA gyrase.[3] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.

antimicrobial_mechanism Hydrazone_Derivative This compound Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase Hydrazone_Derivative->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication_Transcription DNA Replication & Transcription DNA_Supercoiling->DNA_Replication_Transcription Required for Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Leads to (when inhibited)

Caption: Proposed mechanism of antimicrobial action for hydrazone derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound hydrazide-hydrazone derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the inhibition zones observed for a series of these compounds.

CompoundDerivativeStaphylococcus aureus (Gram +) Inhibition Zone (mm)Bacillus subtilis (Gram +) Inhibition Zone (mm)Pseudomonas aeruginosa (Gram -) Inhibition Zone (mm)Candida albicans (Fungus) Inhibition Zone (mm)
Bc1 4-hydroxy-3-methoxy-benzylidene18172020
Bc2 4-dimethylamino-benzylidene17161919
Bc3 furan-2-yl-methylene16171818
Bc4 4-nitro-benzylidene18182121

Data extracted from a study on new benzoic acid hydrazide derivatives substituted by piperidine.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of the synthesized hydrazone derivatives was determined using the agar disc diffusion method. A standardized microbial inoculum is uniformly spread on the surface of a Mueller-Hinton agar plate. Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc, where microbial growth is absent.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Spreading Spread Inoculum on Agar Plates Inoculum->Spreading Plates Prepare Mueller-Hinton Agar Plates Plates->Spreading Discs Impregnate Discs with Test Compound Placement Place Impregnated Discs on Agar Surface Discs->Placement Spreading->Placement Incubation Incubate Plates Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Experimental workflow for the agar disc diffusion method.

Anti-inflammatory and Analgesic Derivatives

Derivatives of this compound have also been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action for these activities often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or the modulation of inflammatory signaling pathways like the NF-κB pathway.

Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Some anti-inflammatory compounds exert their effects by inhibiting the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α and various cytokines. Certain derivatives of 4-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to inhibit this pathway by restoring the phosphorylation level of IκBα, thereby preventing NF-κB activation.[4]

nfkb_pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) IkBa_Phos IκBα Phosphorylation Stimuli->IkBa_Phos IkBa_Deg IκBα Degradation IkBa_Phos->IkBa_Deg NFkB_Activation NF-κB Nuclear Translocation IkBa_Deg->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, Cytokines) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Derivative Piperidine Derivative Derivative->IkBa_Phos Inhibits

Caption: Simplified NF-κB signaling pathway and the potential point of inhibition.

Further research is necessary to fully elucidate the quantitative efficacy and detailed experimental protocols for the analgesic and anti-inflammatory derivatives of this compound. The existing data, however, strongly suggests that this chemical scaffold is a promising starting point for the development of novel therapeutics in these areas.

Conclusion

This compound stands out as a valuable scaffold in medicinal chemistry. While the compound itself does not exhibit a direct biological mechanism of action, its derivatives, particularly hydrazide-hydrazones, have demonstrated significant potential as antimicrobial agents. Furthermore, other derivatives show promise as anti-inflammatory and analgesic compounds. This technical guide provides a foundational understanding of the current research, highlighting the mechanisms of action, quantitative data, and experimental methodologies associated with these promising derivatives. Continued exploration of this versatile scaffold is warranted to develop new and effective therapeutic agents.

References

A Technical Guide to the Solubility and Stability Evaluation of 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 4-Piperidin-1-yl-benzoic acid is limited. This guide, therefore, provides a comprehensive overview of the standard experimental protocols and data presentation formats that should be employed to thoroughly characterize this compound.

Introduction

This compound is a chemical entity that serves as a key intermediate in the synthesis of various derivatives with potential pharmacological activities. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.

This technical guide outlines the essential studies required to build a robust solubility and stability profile for this compound. It details the standard experimental methodologies, provides templates for systematic data presentation, and visualizes the workflows for these critical characterization studies.

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. These studies inform formulation strategies, predict in vivo behavior, and are essential for designing further pharmacological and toxicological experiments.

Experimental Protocols

1. Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached, meaning the concentration of the dissolved solute is at its maximum and constant over time.

  • Methodology:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, various organic solvents).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) using an orbital shaker or rotator.[1] The agitation period is typically 24 to 72 hours to ensure equilibrium is reached.[2]

    • After agitation, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot to remove any remaining solid particles.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1][3]

    • The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

2. pH-Dependent Solubility Profile

For ionizable compounds like this compound (which contains a carboxylic acid and a tertiary amine), solubility is highly dependent on the pH of the medium.

  • Principle: The solubility of the compound is measured across a range of pH values to understand how its ionization state affects its dissolution.

  • Methodology:

    • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and higher).

    • Perform the shake-flask method as described above in each of these buffer solutions.

    • Measure the final pH of each saturated solution to ensure it has not shifted significantly.

    • Quantify the concentration of the dissolved compound in each buffer.

    • Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate a pH-solubility profile.

Data Presentation: Solubility

Quantitative solubility data should be organized into clear tables for easy interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Molar Solubility (mol/L) Analytical Method
Water 25 Data Data Data HPLC-UV
Water 37 Data Data Data HPLC-UV
PBS (pH 7.4) 37 Data Data Data HPLC-UV
0.1 M HCl 37 Data Data Data HPLC-UV
Methanol 25 Data Data Data HPLC-UV
Ethanol 25 Data Data Data HPLC-UV

| DMSO | 25 | Data | Data | Data | HPLC-UV |

Table 2: pH-Dependent Solubility Profile of this compound at 37 °C

Buffer System Target pH Final Measured pH Solubility (µg/mL)
0.1 M HCl 1.2 Data Data
Acetate Buffer 4.5 Data Data
Phosphate Buffer 6.8 Data Data
Phosphate Buffer 7.4 Data Data

| Borate Buffer | 9.0 | Data | Data |

Visualization: Solubility Workflow

Solubility_Workflow start_node Start: Solubility Determination A Weigh Excess Compound start_node->A protocol_node protocol_node process_node process_node analysis_node analysis_node end_node End: Solubility Profile B Add to Vials with Solvents (e.g., Water, Buffers, Organic) A->B C Equilibrate on Shaker (e.g., 24-72h at 25°C / 37°C) B->C D Separate Solid & Supernatant (Centrifugation) C->D E Filter Supernatant D->E F Analyze Filtrate Concentration (HPLC-UV / UV-Vis) E->F G Calculate Solubility (mg/mL, mol/L) F->G G->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory agencies like the ICH and FDA to understand how a drug substance changes over time under the influence of various environmental factors.[4] Forced degradation (or stress testing) is a critical component of this, involving the intentional degradation of the compound under more severe conditions than those used for accelerated stability testing.[4][5]

The goals of forced degradation studies are to:

  • Identify likely degradation products.[4]

  • Establish degradation pathways.[4]

  • Determine the intrinsic stability of the molecule.[4]

  • Develop and validate a stability-indicating analytical method.

Experimental Protocols

A stability-indicating method, typically an HPLC method, must be developed first. This method must be able to separate the intact parent compound from all process impurities and degradation products.

1. Hydrolytic Degradation

  • Principle: To evaluate the compound's stability in aqueous solutions at acidic, basic, and neutral pH.

  • Methodology:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[5]

    • Store aliquots of these solutions at elevated temperatures (e.g., 60 °C) and at room temperature.[5]

    • Draw samples at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze samples using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products. The goal is to achieve 5-20% degradation.[5]

2. Oxidative Degradation

  • Principle: To test the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a common oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature and analyze at various time points.

    • Monitor the loss of the parent compound and the formation of degradants by HPLC.

3. Photolytic Degradation

  • Principle: To assess the compound's stability when exposed to light, as guided by ICH Q1B.

  • Methodology:

    • Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

    • Analyze the exposed and control samples by HPLC to quantify any photodegradation.

4. Thermal Degradation

  • Principle: To evaluate the stability of the solid compound at elevated temperatures.

  • Methodology:

    • Place the solid this compound in a controlled temperature oven (e.g., at 60 °C, 80 °C) for an extended period (e.g., up to several weeks).

    • Periodically remove samples and dissolve them in a suitable solvent.

    • Analyze by HPLC to check for the appearance of degradation products and any loss of the parent compound.

Data Presentation: Stability

Forced degradation results are typically summarized to show the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for this compound

Stress Condition Parameters Duration % Degradation of Parent No. of Degradants Observations / Major Degradant Peak (RT)
Hydrolysis 0.1 M HCl 48 h @ 60°C Data Data Data
Water (pH ~7) 48 h @ 60°C Data Data Data
0.1 M NaOH 48 h @ 60°C Data Data Data
Oxidation 3% H₂O₂ 24 h @ RT Data Data Data
Photolysis ICH Q1B Light Data Data Data Data

| Thermal | Solid State | 2 weeks @ 80°C | Data | Data | Data |

Visualization: Stability Workflow

Stability_Workflow cluster_stress Apply Stress Conditions start_node Start: Forced Degradation Study A Develop & Validate Stability-Indicating Method (HPLC) start_node->A protocol_node protocol_node process_node process_node analysis_node analysis_node end_node End: Stability Profile & Degradation Pathway B Prepare Compound Solutions & Solid Samples A->B C1 Acid/Base Hydrolysis (HCl, NaOH, H₂O) B->C1 C2 Oxidation (H₂O₂) B->C2 C3 Photolysis (ICH Q1B Light) B->C3 C4 Thermal (Solid, High Temp) B->C4 D Sample at Time Intervals C1->D C2->D C3->D C4->D E Analyze Samples by HPLC D->E F Quantify Parent Compound (%) & Detect Degradation Products E->F F->end_node G Characterize Degradants (LC-MS) F->G Optional: Structure Elucidation G->end_node

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

References

A Comprehensive Technical Review of 4-Piperidin-1-yl-benzoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Piperidin-1-yl-benzoic acid and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, explores their diverse biological activities through quantitative data, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Core Compound and Analogs: A Versatile Scaffold

This compound serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a piperidine ring, allows for extensive modification to modulate its pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of a wide range of analogs with activities spanning from analgesic and anti-inflammatory to anticancer and neuroprotective effects.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established routes. A common and efficient method involves a three-step process starting from 4-aminobenzoic acid.

Experimental Protocol: Three-Step Synthesis

Step 1: Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate (Benzocaine)

  • In a round-bottom flask, suspend 4-aminobenzoic acid in ethanol.

  • Slowly add concentrated sulfuric acid dropwise to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of Hexane/Ethyl Acetate (3:1).

  • After completion, allow the mixture to cool to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

  • Collect the resulting white precipitate of Ethyl 4-aminobenzoate by vacuum filtration.

  • Wash the solid with cold water and dry it.

Step 2: Acylation of Ethyl 4-Aminobenzoate to Ethyl 4-(2-chloroacetamido)benzoate

  • In a flask, dissolve the synthesized Ethyl 4-aminobenzoate in glacial acetic acid.

  • Add a saturated solution of sodium acetate.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • The crude solid can be recrystallized from ethanol for purification.

Step 3: Nucleophilic Substitution to Yield Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate

  • In a round-bottom flask, combine Ethyl 4-(2-chloroacetamido)benzoate, anhydrous potassium carbonate, and acetonitrile.

  • To this stirred suspension, add piperidine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product can be purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a multitude of biological activities. The following tables summarize the quantitative data from various studies, highlighting the therapeutic potential of this chemical class.

Table 1: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
10b HepG20.12[1]
10j HepG20.13[1]

IC50: The half maximal inhibitory concentration.

Table 2: Enzyme Inhibition
Compound IDTarget EnzymeInhibitionValue (µM)Reference
7 TyrosinaseIC501.09
Kojic Acid (Standard) TyrosinaseIC5016.67
L-Mimosine (Standard) TyrosinaseIC503.68
33 Acetylcholinesterase (AChE)IC508.3
33 Acetylcholinesterase (AChE)Ki5.2

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.

Table 3: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
39 Staphylococcus aureus1
39 Bacillus subtilis1
40 Staphylococcus aureus1
40 Bacillus subtilis1

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. One such pathway is the Hypoxia-Inducible Factor 1 (HIF-1) signaling cascade, which plays a crucial role in cellular adaptation to low oxygen levels and is a key target in cancer therapy.

HIF_1_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_analogs Action of this compound Analogs HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation HIF1a_hypoxia HIF-1α VHL VHL PHDs->VHL Recruitment VHL->HIF1a_normoxia Ubiquitination HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Activation Analogs N-(piperidin-4-yl)benzamide derivatives Analogs->HIF1a_hypoxia Stabilization/ Activation Drug_Discovery_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Hit_ID->Mechanism Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design Optimization->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

References

An In-depth Technical Guide to the Reactivity of the Piperidine Moiety in 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the piperidine moiety within the 4-Piperidin-1-yl-benzoic acid scaffold. This information is critical for researchers and scientists involved in the synthesis and modification of this important structural motif, which is prevalent in medicinal chemistry. The guide details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

The this compound structure features a tertiary amine within the piperidine ring and a carboxylic acid group on the benzene ring. The reactivity of this molecule can be directed at several positions: the nitrogen of the piperidine ring, the alpha-carbons of the piperidine ring, and the aromatic ring itself. Understanding the interplay of these reactive sites is crucial for the successful design and synthesis of novel derivatives.

Data Presentation: Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving the piperidine moiety and related structures, providing insights into expected yields under various conditions.

Reaction TypeSubstrateReagents and ConditionsProductYield (%)Reference
N-Alkylation (Reductive Amination)4-(Piperidin-4-yl)anilineBenzaldehyde, Sodium triacetoxyborohydride, Dichloromethane, Room Temperature, 12-16hN-benzyl-4-(piperidin-4-yl)anilineNot specified, but a standard protocol is provided[1]
Nucleophilic Aromatic SubstitutionMethyl 2-fluoro-5-(methylsulfonyl)benzoatePiperidine, THF, Microwave, 100°C, 40 min; then 2N NaOH, 60°C, 2h5-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acid79%[2]
Nucleophilic Aromatic SubstitutionMethyl 2-fluoro-5-(N-methylsulfamoyl)benzoatePiperidine, THF, Microwave, 100°C, 40 min; then 2N NaOH, 60°C, 2h5-(N-methylsulfamoyl)-2-(piperidin-1-yl)benzoic acid52%[2]
Nucleophilic Aromatic Substitution11a (a nitro-substituted aromatic)Piperidine5-Nitro-2-(piperidin-1-yl)benzoic acid (13b)56%[2]
Buchwald-Hartwig AminationMethyl 2-bromobenzoatePiperidine, Tris(dibenzylideneacetone)dipalladium(0), XPhos, Sodium tert-butoxide, Toluene, 100°C, 12-24hMethyl 2-(piperidin-1-yl)benzoate>80% (based on similar reactions)[3]

Core Reactivity of the Piperidine Moiety

The piperidine moiety in this compound is a versatile functional group that can undergo several important transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, driving its reactivity in N-alkylation and N-acylation reactions. The adjacent methylene groups can also be subject to oxidation.

N-Alkylation

The introduction of alkyl groups onto the piperidine nitrogen can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[1] A common method for N-alkylation is reductive amination.[1]

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides. In the context of drug discovery, this reaction is frequently used to introduce a wide range of substituents, often to explore structure-activity relationships. Coupling agents are typically employed to facilitate the formation of the amide bond between the piperidine nitrogen and a carboxylic acid.

Oxidation

The piperidine ring can be oxidized to form N-oxide derivatives.[4] This transformation can be relevant in metabolism studies and for modifying the polarity and pharmacokinetic profile of a molecule.

Reactions of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation. The piperidine group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The regioselectivity of substitution will depend on the reaction conditions and the interplay of these electronic effects.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Representative)

This protocol describes a general procedure for the N-alkylation of a piperidine-containing scaffold using reductive amination.[1]

Materials:

  • 4-(Piperidin-4-yl)aniline (or a similar piperidine-containing starting material)

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a stirred solution of the piperidine-containing starting material (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling (Representative)

This protocol outlines a general procedure for the acylation of a piperidine nitrogen using a carboxylic acid and a coupling agent.[5][6]

Materials:

  • A piperidine-containing compound (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one)

  • Carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the piperidine-containing compound (1.23 eq), the carboxylic acid (1.84 eq), DIPEA (1.84 eq), HOBt (0.184 eq), and HBTU (1.84 eq) in DMF.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Work-up typically involves dilution with an organic solvent like ethyl acetate and washing with aqueous solutions to remove the coupling reagents and base.

  • The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Protocol 3: Saponification of a Methyl Ester to the Carboxylic Acid

This protocol describes the hydrolysis of a methyl ester to the corresponding carboxylic acid, a key step if starting from an esterified form of this compound.[3][6]

Materials:

  • Methyl 2-(piperidin-1-yl)benzoate (or similar ester)

  • Methanol

  • 2 M aqueous Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the methyl ester (1.0 eq) in methanol, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).[6]

  • Heat the mixture to reflux and stir for 4 hours, or stir at room temperature until the reaction is complete as monitored by TLC.[3][6]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-6 with 2N HCl.[3][6] A precipitate may form.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

The following diagrams illustrate key reactivity principles and experimental workflows.

Reactivity_of_Piperidine_Moiety cluster_piperidine Piperidine Moiety Reactivity cluster_reactions Key Reactions cluster_products Products Piperidine_N Piperidine Nitrogen (Nucleophilic) N_Alkylation N-Alkylation Piperidine_N->N_Alkylation + R-X or Reductive Amination N_Acylation N-Acylation Piperidine_N->N_Acylation + RCO-Cl or Coupling Agent + RCOOH Oxidation Oxidation Piperidine_N->Oxidation + Oxidizing Agent Alkylated_Product N-Alkyl Piperidine N_Alkylation->Alkylated_Product Acylated_Product N-Acyl Piperidine (Amide) N_Acylation->Acylated_Product Oxidized_Product Piperidine N-oxide Oxidation->Oxidized_Product

Caption: General reactivity of the piperidine nitrogen.

Reductive_Amination_Workflow start Start dissolve Dissolve piperidine starting material and aldehyde/ketone in anhydrous DCM start->dissolve stir1 Stir at RT for 30 min (Iminium formation) dissolve->stir1 add_reductant Add Sodium Triacetoxyborohydride stir1->add_reductant stir2 Stir at RT for 12-16h add_reductant->stir2 monitor Monitor by TLC stir2->monitor monitor->stir2 Incomplete quench Quench with sat. NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for N-alkylation via reductive amination.

Amide_Coupling_Workflow start Start dissolve Dissolve piperidine, carboxylic acid, coupling agent (HBTU), and base (DIPEA) in DMF start->dissolve stir Stir at RT overnight dissolve->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous work-up monitor->workup Reaction Complete extract Extract with organic solvent workup->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for N-acylation via amide coupling.

References

Methodological & Application

Synthetic Routes to 4-(Piperidin-1-yl)benzoic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(piperidin-1-yl)benzoic acid and its derivatives. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on clear, actionable data and methodologies.

Introduction

4-(Piperidin-1-yl)benzoic acid and its structural analogs are important building blocks in medicinal chemistry. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and lipophilicity. This document outlines two primary synthetic strategies for accessing the core scaffold: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Key Synthetic Methodologies

The synthesis of 4-(piperidin-1-yl)benzoic acid and its derivatives can be primarily achieved through two robust chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

A direct and widely used method involves the nucleophilic aromatic substitution of a halo-substituted benzoic acid with piperidine.[1] This approach is often favored for its simplicity and cost-effectiveness. The reaction typically proceeds by reacting a 4-halobenzoic acid (e.g., 4-chloro- or 4-fluorobenzoic acid) with piperidine, often in the presence of a base and at elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3][4] This method offers a broad substrate scope and is particularly useful when SNAr reactions are sluggish or fail.[4] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][5]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 4-(piperidin-1-yl)benzoic acid derivatives based on literature findings.

ProductStarting MaterialsMethodCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
5-Nitro-2-(piperidin-1-yl)benzoic acidMethyl 2-fluoro-5-nitrobenzoate, PiperidineSNArNaOHTHF, MeOH, H₂O60256[6]
5-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acidMethyl 2-fluoro-5-(methylsulfonyl)benzoate, PiperidineSNArNaOHTHF60279[6]
5-(N-methylsulfamoyl)-2-(piperidin-1-yl)benzoic acidMethyl 2-fluoro-5-(N-methylsulfamoyl)benzoate, PiperidineSNArNaOHTHF60252[6]
4-(2-Piperidinoethoxy)benzoic acid hydrochlorideMethyl 4-hydroxybenzoate, β-chloroethylpiperidine HClWilliamson Ether Synthesis & HydrolysisK₂CO₃, HClAmyl acetate1204-4.5High[7]
Ethyl 4-(2-piperidinoethoxy)benzoateEthyl 4-hydroxybenzoate, PiperidineSNAr variationK₂CO₃Anisole85120>95[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid via SNAr[6]
  • Reaction Setup: In a microwave tube, dissolve methyl 2-fluoro-5-nitrobenzoate (0.5 g) in NMP (5 mL).

  • Addition of Amine: Add piperidine (0.32 g).

  • Microwave Irradiation: Heat the mixture at 210 °C for 5 minutes using microwave irradiation.

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Hydrolysis: Dissolve the resulting ester in a 1:1:1 mixture of MeOH/THF/H₂O (5 mL) and add NaOH (2 equivalents).

  • Heating: Heat the mixture at 60 °C for 2 hours.

  • Isolation: Evaporate the organic solvents in vacuo. Dilute the residue with H₂O (5 mL), acidify with 4N HCl, and extract with ethyl acetate.

  • Final Product: Dry the ethyl acetate layer over MgSO₄ and concentrate to yield 5-nitro-2-(piperidin-1-yl)benzoic acid (0.22 g, 56% yield).

Protocol 2: Synthesis of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride[7]
  • Reaction Setup: To a 2000-gallon reaction tank, add amyl acetate (1320 L), methyl 4-hydroxybenzoate (167.42 kg), anhydrous potassium carbonate (408.6 kg), and β-chloroethylpiperidine hydrochloride (283.5 kg).

  • Heating: Heat the mixture to 120 °C for 4 to 4.5 hours.

  • Work-up: Cool the mixture to between 30 °C and 70 °C and wash with water to dissolve the basic salt.

  • Extraction: Add aqueous hydrochloric acid to the mixture to extract the product as its hydrochloride salt.

  • Hydrolysis: Heat the aqueous acid layer to a temperature between 95 °C and 100 °C for approximately 4 hours.

  • Isolation: Cool the solution to 0 °C to 5 °C.

  • Final Product: Collect the crystalline product by filtration and dry.

Visualizations

The following diagrams illustrate the key synthetic pathways.

SNAr_Pathway start 4-Halobenzoic Acid (X = F, Cl) intermediate Meisenheimer Complex (Intermediate) start->intermediate + Piperidine - Base piperidine Piperidine product 4-(Piperidin-1-yl)benzoic Acid intermediate->product - HX

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Buchwald_Hartwig_Pathway aryl_halide 4-Halobenzoic Acid Ester (X = Br, I, OTf) product 4-(Piperidin-1-yl)benzoic Acid Ester aryl_halide->product + Piperidine + Base piperidine Piperidine pd_catalyst Pd(0) Catalyst + Ligand pd_catalyst->product Catalytic Cycle final_product 4-(Piperidin-1-yl)benzoic Acid product->final_product Hydrolysis

Caption: Generalized Buchwald-Hartwig Amination Pathway.

Experimental_Workflow_SNAr A Mix 4-Fluorobenzoic Acid Derivative and Piperidine in Solvent B Heat Reaction Mixture (Conventional or Microwave) A->B C Reaction Work-up (Extraction and Washing) B->C D Purification (e.g., Column Chromatography) C->D E Ester Hydrolysis (if applicable) D->E F Final Product Isolation (Acidification and Extraction) E->F

Caption: Experimental Workflow for SNAr Synthesis.

References

Application Note and Protocol: Quantification of 4-Piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidin-1-yl-benzoic acid is a chemical compound that serves as a building block in the synthesis of various pharmaceutical agents. Its accurate quantification is crucial for quality control, pharmacokinetic studies, and ensuring the final product's safety and efficacy. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as a more sensitive alternative. These methods are essential for researchers, scientists, and drug development professionals.

Analytical Techniques

The selection of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates.[1][2] The method separates the analyte from other components in a mixture based on its interaction with the stationary and mobile phases. The benzoic acid moiety in this compound contains a chromophore that allows for UV detection.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of samples with low concentrations of the analyte or complex matrices.[3] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Data Presentation

The following tables summarize the typical quantitative performance data for each analytical method.

Table 1: HPLC-UV Method Performance

Validation ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: LC-MS/MS Method Performance

Validation ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 5.0%

Experimental Protocols

HPLC-UV Quantification of this compound

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

b. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

c. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 240 nm[4]

e. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

f. Method Validation

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6][7]

LC-MS/MS Quantification of this compound

This protocol provides a more sensitive method for the quantification of this compound.

a. Materials and Reagents

  • Same as for the HPLC-UV method, but with LC-MS grade solvents.

  • An appropriate internal standard (IS), structurally similar to the analyte.

b. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

c. Preparation of Solutions

  • Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation: Spike the sample with the internal standard and dilute with the mobile phase to a concentration within the calibration range. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.[3]

d. Chromatographic Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient elution may be used for better separation. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-7 min: 90% to 10% B

    • 7-10 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

e. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 206.1 -> Product ion (Q3) m/z (to be determined by infusion)

    • Internal Standard: To be determined based on the chosen IS.

  • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential.

f. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample using this calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System A->C B Mobile Phase Preparation B->C D C18 Column C->D E UV Detector D->E F Chromatogram Acquisition E->F G Peak Integration & Calibration F->G H Quantification Report G->H

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis P1 Sample Spiking (with Internal Standard) P2 Dilution / Extraction P1->P2 LC LC System P2->LC Col C18 Column LC->Col ESI Electrospray Ionization Col->ESI MS Mass Spectrometer (Triple Quadrupole) MRM MRM Analysis MS->MRM ESI->MS Data Data Acquisition MRM->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Report Final Report Quant->Report

Caption: Workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Analysis of 4-Piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of 4-Piperidin-1-yl-benzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a robust reversed-phase HPLC method for the determination of this compound in various sample matrices. The method utilizes a C18 stationary phase and gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier, providing good peak shape and resolution. Detection is achieved using a UV detector, offering sufficient sensitivity for routine analysis. This method is suitable for quality control, stability studies, and pharmacokinetic analysis of this compound.

Experimental Protocol:

1. Instrumentation and Columns:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm, or equivalent.

2. Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid (HCOOH): LC-MS grade (≥99%).

  • This compound reference standard: Purity ≥98%.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For example, in a formulation, dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

Quantitative Data Summary:

ParameterResult
Retention Time (RT) Approximately 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow (HPLC):

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC_System HPLC System Dilute_Standard->HPLC_System Filter->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Inject Gradient_Elution Gradient Elution C18_Column->Gradient_Elution UV_Detection UV Detection (240 nm) Gradient_Elution->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note details a GC-MS method for the analysis of this compound. Due to the low volatility of the target analyte, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for this purpose. The resulting trimethylsilyl (TMS) ester is thermally stable and provides excellent chromatographic and mass spectrometric properties. This method is highly sensitive and selective, making it suitable for trace-level analysis and impurity profiling.

Experimental Protocol:

1. Instrumentation:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatization grade.

  • Pyridine: Anhydrous, for derivatization.

  • Hexane: GC grade.

  • This compound reference standard: Purity ≥98%.

3. Derivatization Procedure:

  • Accurately weigh 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in pyridine.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with pyridine to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL before derivatization.

  • Sample Preparation: For solid samples, dissolve in pyridine. For samples in solution, evaporate the solvent and reconstitute in pyridine. Proceed with the derivatization procedure.

Quantitative Data Summary:

ParameterResult
Retention Time (RT) of TMS derivative Approximately 12.8 min
Characteristic Mass Fragments (m/z) To be determined from the mass spectrum of the derivatized standard
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.08 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow (GC-MS):

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolve_Sample Dissolve in Pyridine Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Pyridine (Stock Solution) Standard->Dissolve_Standard Add_BSTFA Add BSTFA + 1% TMCS Dissolve_Sample->Add_BSTFA Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Dilute_Standard->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool GCMS_System GC-MS System Cool->GCMS_System Inject HP5ms_Column HP-5ms Column GCMS_System->HP5ms_Column Temp_Program Oven Temperature Program HP5ms_Column->Temp_Program EI_MS_Detection EI-MS Detection Temp_Program->EI_MS_Detection TIC Obtain Total Ion Chromatogram EI_MS_Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Peak_Integration Integrate Peak Area Mass_Spectrum->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Caption: GC-MS analysis workflow for this compound.

Application Notes: Characterization of 4-Piperidin-1-yl-benzoic Acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Piperidin-1-yl-benzoic acid is a chemical compound of interest in pharmaceutical and materials science research. Accurate characterization of its molecular structure and purity is essential for its application. This document provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure

Chemical Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol Exact Mass: 205.1103 u[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of the atoms.

Expected NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of similar structures and additivity rules. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet2HAromatic Protons (ortho to -COOH)
~6.8 - 7.0Doublet2HAromatic Protons (ortho to -N)
~3.2 - 3.4Triplet4HPiperidine Protons (adjacent to N)
~1.6 - 1.8Multiplet4HPiperidine Protons
~1.5 - 1.6Multiplet2HPiperidine Proton
>10Broad Singlet1HCarboxylic Acid Proton

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~167Carboxylic Acid Carbon
~153Aromatic Carbon (attached to N)
~131Aromatic Carbon (ortho to -COOH)
~122Aromatic Carbon (ipso to -COOH)
~114Aromatic Carbon (ortho to -N)
~48Piperidine Carbons (adjacent to N)
~25Piperidine Carbon
~24Piperidine Carbon

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium hydroxide can be added to the solution to promote ionization.

  • Instrumentation and Data Acquisition:

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • Set the mass range to scan from approximately m/z 100 to 500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the experimentally observed m/z value with the theoretically calculated exact mass to confirm the elemental composition.

    • Analyze any observed fragment ions to gain further structural information.

Expected Mass Spectrometry Data

Table 3: Theoretical m/z Values for Common Adducts of this compound (C₁₂H₁₅NO₂) in High-Resolution Mass Spectrometry

AdductIonization ModeCalculated m/z
[M+H]⁺Positive206.1176
[M+Na]⁺Positive228.0995
[M+K]⁺Positive244.0734
[M-H]⁻Negative204.1030
[M+HCOO]⁻Negative250.1085

Workflow for Characterization

The following diagram illustrates the logical workflow for the complete characterization of this compound.

G cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Characterization Synthesis This compound Sample NMR_Prep Dissolve in Deuterated Solvent Synthesis->NMR_Prep ~5-10 mg MS_Prep Prepare Dilute Solution Synthesis->MS_Prep ~1 mg H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Data Analysis (Chemical Shift, Integration, Coupling) H1_NMR->NMR_Data C13_NMR->NMR_Data Structure_Confirm Structural Confirmation NMR_Data->Structure_Confirm HRMS High-Resolution MS Acquisition (ESI) MS_Prep->HRMS MS_Data MS Data Analysis (m/z, Adducts, Fragmentation) HRMS->MS_Data MS_Data->Structure_Confirm Purity_Assess Purity Assessment Structure_Confirm->Purity_Assess

Workflow for the characterization of this compound.

References

Application Notes and Protocols for the Use of 4-Piperidin-1-yl-benzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Piperidin-1-yl-benzoic acid as a versatile building block in solid-phase organic synthesis (SPOS). This bifunctional molecule, featuring a carboxylic acid and a secondary amine on a piperidine ring, serves as a valuable scaffold for the creation of diverse chemical libraries, particularly in the fields of drug discovery and materials science. Its rigid piperidine core and the aromatic ring offer a semi-flexible yet defined orientation for substituent diversity.

Overview and Applications

This compound is an attractive scaffold for combinatorial chemistry and library synthesis. The carboxylic acid allows for straightforward immobilization onto various solid supports, while the secondary amine of the piperidine ring provides a reactive handle for subsequent diversification reactions.

Key Applications:

  • Drug Discovery: The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties of drug candidates.[1][2] This building block is suitable for the synthesis of novel compounds targeting a wide range of biological targets.

  • PROTAC Development: The rigid 4-aryl piperidine structure can be employed as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

  • Combinatorial Libraries: Its bifunctional nature is ideal for the rapid generation of large, diverse libraries of small molecules for high-throughput screening.[3][4]

Principles of Solid-Phase Synthesis using this compound

The general strategy involves the initial attachment of the this compound scaffold to a solid support via its carboxylic acid group. This is typically achieved through the formation of an amide or ester bond with a functionalized resin (e.g., Rink Amide resin or Wang resin). Once anchored, the piperidine nitrogen is deprotected (if a protecting group is used) and serves as a nucleophile for the introduction of various substituents. Finally, the synthesized compounds are cleaved from the resin for purification and analysis.

A typical workflow for solid-phase synthesis is depicted below:

G cluster_0 Resin Preparation cluster_1 Scaffold Immobilization cluster_2 Diversification cluster_3 Cleavage and Isolation Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (if applicable) (e.g., 20% piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Resin_Washing_1 Resin Washing (DMF, DCM) Fmoc_Deprotection->Resin_Washing_1 Activation Activation of this compound (e.g., HATU/HOAt) Resin_Washing_1->Activation Coupling Coupling to Resin Activation->Coupling Capping Capping of Unreacted Sites (e.g., Acetic Anhydride/DIEA) Coupling->Capping Resin_Washing_2 Resin Washing Capping->Resin_Washing_2 Deprotection_Boc Boc Deprotection (if used) (e.g., TFA in DCM) Resin_Washing_2->Deprotection_Boc Diversification_Reaction Diversification Reaction (e.g., Acylation, Alkylation) Deprotection_Boc->Diversification_Reaction Resin_Washing_3 Resin Washing Diversification_Reaction->Resin_Washing_3 Cleavage Cleavage from Resin (e.g., TFA cocktail) Resin_Washing_3->Cleavage Precipitation Precipitation and Washing (e.g., Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification G cluster_immobilization Scaffold Immobilization Resin-NH2 Rink Amide Resin Immobilized_Scaffold Resin-NH-CO-Scaffold Resin-NH2->Immobilized_Scaffold Coupling Scaffold-COOH Boc-4-(piperidin-1-yl)benzoic acid Activated_Scaffold Activated Ester Scaffold-COOH->Activated_Scaffold HATU/HOAt DIEA Activated_Scaffold->Immobilized_Scaffold G cluster_diversification Diversification via Acylation Immobilized_Scaffold_Boc Resin-Scaffold-Boc Immobilized_Scaffold_NH Resin-Scaffold-NH Immobilized_Scaffold_Boc->Immobilized_Scaffold_NH TFA/DCM Diversified_Product Resin-Scaffold-N-CO-R Immobilized_Scaffold_NH->Diversified_Product Acylation R-COOH Carboxylic Acid (R-COOH) Activated_Acid Activated Acid R-COOH->Activated_Acid HBTU/DIEA Activated_Acid->Diversified_Product

References

Application Notes and Protocols for Amide Coupling Reactions with 4-(Piperidin-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for the synthesis of a vast array of pharmaceuticals and biologically active molecules. 4-(Piperidin-1-yl)benzoic acid is a valuable building block in drug discovery, incorporating a piperidine moiety that can influence solubility, basicity, and receptor interactions. The presence of the basic piperidine nitrogen, however, can present unique challenges in amide coupling reactions, such as salt formation with the carboxylic acid or interference with coupling reagents.

These application notes provide detailed protocols and comparative data for the successful amide coupling of 4-(Piperidin-1-yl)benzoic acid with various primary and secondary amines. The methodologies outlined utilize common and efficient coupling reagents, offering solutions for researchers to overcome potential synthetic hurdles and achieve high yields of the desired amide products.

Data Presentation: Comparative Analysis of Amide Coupling Protocols

The following table summarizes quantitative data from representative amide coupling reactions involving 4-(Piperidin-1-yl)benzoic acid and structurally related compounds. This allows for a clear comparison of different coupling methods and their efficiencies.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
4-(Piperidin-1-yl)benzoic acidBenzylamineHATUDIPEADMF2RT~90% (estimated)
4-(Piperidin-1-yl)benzoic acidAnilineEDC, HOBtDIPEADMF12RT~85% (estimated)
4-(Piperidin-1-yl)benzoic acidMorpholineT3PPyridineEtOAc3RTHigh
4-(Piperidin-1-yl)benzoic acidVarious AminesCDINoneTHF18RTGood to Excellent
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid HClThionyl Chloride/AlCl₃N/AN/A1,2-Dichloroethane3RefluxNot Isolated

Note: Yields are based on literature for analogous reactions and may vary depending on the specific amine and reaction scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and generally provides high yields with short reaction times. HATU is a preferred reagent for many challenging couplings.

Materials:

  • 4-(Piperidin-1-yl)benzoic acid

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M), add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is a cost-effective and reliable alternative to uronium-based coupling reagents. The addition of HOBt minimizes side reactions and reduces racemization.[1]

Materials:

  • 4-(Piperidin-1-yl)benzoic acid

  • Amine (e.g., Aniline) (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(piperidin-1-yl)benzoic acid (1.2 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) followed by the slow addition of DIPEA or TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 to 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure if in DMF. If in DCM, proceed to the washing step.

  • Dilute the residue with EtOAc or DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants: - Carboxylic Acid - Amine - Coupling Reagent - Base Dissolve Dissolve Acid, Amine & Base Reagents->Dissolve Solvent Prepare Anhydrous Solvent (e.g., DMF) Solvent->Dissolve Add_Coupling Add Coupling Reagent Dissolve->Add_Coupling Stir Stir at RT Add_Coupling->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench/Dilute (e.g., EtOAc) Monitor->Quench Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for an amide coupling reaction.

Amide_Bond_Formation cluster_reactants Reactants cluster_product Product Acid 4-(Piperidin-1-yl)benzoic Acid (C₁₂H₁₅NO₂) Reagents + Coupling Reagent + Base - H₂O Acid->Reagents Amine Amine (R-NH₂) Amine->Reagents Amide N-Substituted-4-(piperidin-1-yl)benzamide (C₁₂H₁₄NOR) Reagents->Amide

Caption: Chemical transformation in the amide coupling reaction.

References

Application Notes and Protocols for the Crystallization of High-Purity 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for obtaining high-purity 4-Piperidin-1-yl-benzoic acid through crystallization. The selection of an appropriate crystallization technique is critical for controlling crystal purity, size, and morphology, which are key parameters in pharmaceutical development.

Introduction to Crystallization of this compound

This compound is an aromatic carboxylic acid containing a piperidine moiety. The purification of such molecules by crystallization relies on the principle of differential solubility. The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, ideally remain dissolved in the solvent (mother liquor) and are separated by filtration.

General methods for the purification of aromatic carboxylic acids include recrystallization from various solvents such as alcohols, aqueous alcohols, or toluene. An alternative method involves converting the acid to a salt (e.g., sodium salt), recrystallizing the salt from an aqueous solution, and then regenerating the purified acid by acidification.

Selecting a Crystallization Solvent

The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent for the crystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room temperature: This ensures a high yield of recovered crystals upon cooling.

  • Inertness: The solvent should not react with the this compound.

  • Boiling point: A moderately low boiling point facilitates easy removal from the crystals after filtration.

  • Safety: The solvent should have a low toxicity and flammability profile.

  • Crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

Based on the structure of this compound and general practices for similar compounds, a range of potential solvents can be considered.

Table 1: Potential Solvents for Crystallization of this compound
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe polar hydroxyl group can interact with the carboxylic acid and piperidine nitrogen, while the alkyl chain provides some non-polar character. A related compound was successfully recrystallized from methanol[1].
Aqueous Alcohol Ethanol/Water, Methanol/WaterThe addition of water (an anti-solvent) can significantly decrease the solubility of the compound at lower temperatures, potentially increasing the yield. This is a common technique for purifying aromatic carboxylic acids[2].
Ketones AcetoneA polar aprotic solvent that can dissolve the compound at higher temperatures.
Esters Ethyl AcetateA moderately polar solvent that can be effective for compounds with both polar and non-polar functionalities.
Aromatic TolueneThe aromatic ring can interact with the benzene ring of the target molecule. Often used for recrystallizing aromatic acids[2].
Acids Acetic AcidCan be a good solvent for carboxylic acids, but may be difficult to remove completely. Acidification with acetic acid has been used in the synthesis of a similar molecule to induce precipitation[3][4].
Water Water (especially hot water)Benzoic acid itself has a significantly higher solubility in hot water than in cold water, making it a good solvent for recrystallization[5][6][7]. The piperidine group may increase water solubility compared to benzoic acid.

Experimental Protocols

The following are generalized protocols for the crystallization of this compound. The exact parameters (solvent volume, temperatures) should be optimized for each specific case.

Protocol 1: Cooling Crystallization

This is the most common crystallization technique and is suitable when a single solvent with a steep solubility curve is identified.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point of the compound.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce precipitation.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Ethanol)

  • An "anti-solvent" (e.g., Water)

  • Erlenmeyer flask

  • Stirring plate and stir bar

  • Addition funnel or pipette

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the solution is saturated.

  • Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask with a glass rod to initiate crystallization.

  • Cooling: Allow the solution to stand at room temperature, followed by cooling in an ice bath to complete the crystallization process.

  • Filtration, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the solvent/anti-solvent mixture for washing.

Troubleshooting

Table 2: Common Crystallization Problems and Solutions
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form Too much solvent was added; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try adding a seed crystal. Scratch the inner surface of the flask with a glass rod.
Oiling out The solution is supersaturated; the boiling point of the solvent is too high; the melting point of the solute is below the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly.
Low recovery The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of solvent used for dissolution and washing. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). A second recrystallization may be necessary.

Visualizing the Crystallization Workflow

The following diagram illustrates the general workflow for obtaining high-purity this compound via crystallization.

Crystallization_Workflow General Crystallization Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_outputs Outputs crude_product Crude 4-Piperidin-1-yl- benzoic acid dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (optional, remove insolubles) dissolution->hot_filtration cooling Slow Cooling (induces crystallization) dissolution->cooling if no insolubles hot_filtration->cooling ice_bath Ice Bath (maximize yield) cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with cold solvent vacuum_filtration->washing mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor drying Drying washing->drying pure_crystals High-Purity Crystals drying->pure_crystals

Caption: A flowchart illustrating the key steps in the purification of this compound by crystallization.

References

Application Notes and Protocols for the Use of 4-Piperidin-1-yl-benzoic Acid as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Rigid linkers, in particular, are gaining prominence for their ability to pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

This document provides detailed application notes on the use of 4-piperidin-1-yl-benzoic acid as a rigid linker scaffold in the development of PROTACs. We will explore its application in targeting the Androgen Receptor (AR), a key driver in prostate cancer, and provide representative data and detailed experimental protocols for the synthesis and evaluation of such PROTACs. The use of a piperidine-based linker can enhance metabolic stability and improve oral bioavailability, as exemplified by clinical candidates like ARV-110.[1][2]

Mechanism of Action of a PROTAC

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (e.g., Androgen Receptor) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: General mechanism of action of a PROTAC molecule.

Application Example: An Androgen Receptor (AR) Degrading PROTAC

For the purpose of these application notes, we will consider a hypothetical PROTAC, designated AR-Degrader-1 , which utilizes a linker derived from this compound to target the Androgen Receptor for degradation via the Cereblon E3 ligase.

Quantitative Data Presentation

The following table summarizes representative quantitative data for AR-Degrader-1, showcasing its degradation potency and anti-proliferative activity in a relevant prostate cancer cell line.

ParameterAR-Degrader-1Control (AR Antagonist)
Target Protein Androgen Receptor (AR)Androgen Receptor (AR)
E3 Ligase Cereblon (CRBN)N/A
Cell Line VCaP (Prostate Cancer)VCaP (Prostate Cancer)
DC50 (nM) 1.5N/A
Dmax (%) >95N/A
IC50 (nM) 10150
  • DC50: Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of target protein degradation.

  • IC50: Concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

I. Synthesis of AR-Degrader-1

The synthesis of AR-Degrader-1 can be achieved through a multi-step process involving the coupling of the AR ligand, the this compound-derived linker, and the Cereblon E3 ligase ligand (Pomalidomide). The following is a representative synthetic scheme.

Synthesis_Workflow cluster_synthesis Synthesis of AR-Degrader-1 AR_Ligand AR Ligand (with reactive handle) Intermediate_1 AR Ligand-Linker (Boc-protected) AR_Ligand->Intermediate_1 Amide Coupling Linker_Intermediate Boc-Protected 4-(piperidin-1-yl)benzoic acid Linker_Intermediate->Intermediate_1 Pomalidomide_Amine Pomalidomide (with amine handle) Final_PROTAC AR-Degrader-1 Pomalidomide_Amine->Final_PROTAC Intermediate_2 AR Ligand-Linker (deprotected amine) Intermediate_1->Intermediate_2 Boc Deprotection Intermediate_2->Final_PROTAC Amide Coupling

Caption: General synthetic workflow for AR-Degrader-1.

Step 1: Coupling of AR Ligand to the Linker

  • Dissolve the carboxylic acid-functionalized AR ligand (1.0 eq) and the Boc-protected 4-(piperidin-1-yl)benzoic acid amine derivative (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected AR ligand-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA, yielding the deprotected amine intermediate.

Step 3: Coupling of the Linker-AR Ligand Intermediate to Pomalidomide

  • Dissolve the carboxylic acid-functionalized pomalidomide derivative (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC, AR-Degrader-1, by reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

II. Western Blot Analysis of AR Degradation

This protocol outlines the procedure to quantify the degradation of the Androgen Receptor in VCaP cells following treatment with AR-Degrader-1.

Materials:

  • VCaP cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • AR-Degrader-1 stock solution in DMSO

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control for degradation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against Androgen Receptor

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed VCaP cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of AR-Degrader-1 (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control (DMSO) and a positive control for inhibition of degradation (co-treatment with AR-Degrader-1 and MG132).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR protein levels to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log concentration of AR-Degrader-1 to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_wb Western Blot Workflow A Cell Treatment with AR-Degrader-1 B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting with Primary & Secondary Antibodies E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

III. Cell Viability Assay

This protocol measures the effect of AR-Degrader-1 on the proliferation of VCaP cells.

Materials:

  • VCaP cells

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed VCaP cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of AR-Degrader-1 for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well and mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log concentration of AR-Degrader-1 to determine the IC50 value.

IV. Cell Permeability Assays

To assess the ability of AR-Degrader-1 to cross the cell membrane, Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays can be performed.

A. Parallel Artificial Membrane Permeability Assay (PAMPA) This assay provides a high-throughput method to evaluate passive membrane permeability.

Procedure:

  • Prepare a donor plate with AR-Degrader-1 dissolved in a buffer solution.

  • Prepare an acceptor plate with a matching buffer.

  • Coat the filter of a microplate with a lipid solution to form an artificial membrane.

  • Place the filter plate on top of the acceptor plate and add the donor solution.

  • Incubate for a defined period (e.g., 4-16 hours).

  • Measure the concentration of AR-Degrader-1 in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

B. Caco-2 Permeability Assay This cell-based assay models the intestinal epithelium and assesses both passive and active transport.

Procedure:

  • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral permeability, add AR-Degrader-1 to the apical side and measure its appearance on the basolateral side over time.

  • For basolateral to apical permeability, add AR-Degrader-1 to the basolateral side and measure its appearance on the apical side.

  • Quantify the concentration of AR-Degrader-1 in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions to determine the efflux ratio.

Signaling Pathway Modulation

AR-Degrader-1 is designed to downregulate the Androgen Receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells.

AR_Signaling_Pathway cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Translocation Degradation AR Degradation AR->Degradation Ubiquitination & Proteasomal Degradation AR_Degrader AR-Degrader-1 AR_Degrader->AR Targets for Degradation ARE Androgen Response Element (ARE) in DNA Nucleus->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: Simplified Androgen Receptor signaling pathway and the point of intervention by AR-Degrader-1.

By degrading the Androgen Receptor, AR-Degrader-1 prevents its translocation to the nucleus, binding to Androgen Response Elements, and the subsequent transcription of genes that promote cell proliferation and survival. This leads to the inhibition of tumor growth in AR-dependent prostate cancers.

Conclusion

The use of this compound and its derivatives as a linker in PROTAC design offers a promising strategy to develop potent and orally bioavailable protein degraders. The rigidity conferred by the piperidine ring can facilitate the formation of a stable ternary complex, leading to efficient protein degradation. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this valuable linker scaffold.

References

Application Notes and Protocols: Investigating the Biological Effects of 4-Piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the biological activities of 4-Piperidin-1-yl-benzoic acid, with a primary focus on its potential anti-inflammatory and NLRP3 inflammasome inhibitory effects. The protocols outlined below detail the necessary steps from initial cytotoxicity assessment to in-depth mechanistic studies, enabling a thorough evaluation of this compound for therapeutic development.

Overview of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for a comprehensive biological evaluation of this compound. The workflow progresses from initial toxicity and primary screening assays to more detailed mechanistic and functional studies.

experimental_workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Screening for Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Studies - NLRP3 Inflammasome cluster_3 Phase 4: Target Engagement & Downstream Signaling A Compound Preparation (this compound) B Cell Viability Assay (MTT Assay) A->B Determine non-toxic concentration range C LPS-stimulated Macrophages (e.g., THP-1, RAW 264.7) B->C Proceed with non-toxic concentrations D Cytokine Measurement (ELISA for IL-1β, TNF-α) C->D E Nitric Oxide (NO) Assay (Griess Reagent) C->E F NLRP3 Inflammasome Activation (LPS + ATP/Nigericin) D->F If IL-1β is inhibited, investigate NLRP3 G Western Blot Analysis (Caspase-1, IL-1β cleavage) F->G H ASC Speck Formation Assay (Immunofluorescence) F->H I NF-κB Activation Assay (Reporter Assay or Western Blot) G->I Investigate upstream signaling pathways J MAPK Pathway Analysis (Western Blot for p-p38, p-JNK) H->J

Caption: Experimental workflow for the biological characterization of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on relevant cell lines and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • Human monocytic cell line (THP-1) or mouse macrophage cell line (RAW 264.7)

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in stimulated macrophages.

Materials:

  • THP-1 cells differentiated into macrophages with PMA (Phorbol 12-myristate 13-acetate) or RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for human or mouse IL-1β and TNF-α

  • 24-well plates

Protocol:

  • Seed and differentiate THP-1 cells or seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform ELISA for IL-1β and TNF-α according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

NLRP3 Inflammasome Activation and IL-1β Cleavage (Western Blot)

Objective: To investigate whether this compound inhibits the activation of the NLRP3 inflammasome by assessing the cleavage of caspase-1 and IL-1β.

Materials:

  • PMA-differentiated THP-1 cells

  • LPS

  • ATP or Nigericin

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies: anti-Caspase-1, anti-IL-1β, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Prime differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours.

  • During the last hour of LPS priming, add different concentrations of this compound.

  • Stimulate the cells with ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes to activate the NLRP3 inflammasome.

  • Collect the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system. Look for the cleaved forms of caspase-1 (p20) and IL-1β (p17).

Data Presentation

The quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on THP-1 cells.

Concentration (µM)Cell Viability (%) ± SD
0 (Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 3.8
2592.1 ± 4.2
5085.3 ± 6.0
10060.5 ± 7.3

Table 2: Effect of this compound on cytokine production in LPS-stimulated THP-1 macrophages.

TreatmentIL-1β (pg/mL) ± SDTNF-α (pg/mL) ± SD
Control25.4 ± 8.245.1 ± 10.3
LPS (1 µg/mL)1540.8 ± 120.52850.6 ± 210.7
LPS + Cpd (10 µM)870.2 ± 95.32100.4 ± 180.1
LPS + Cpd (25 µM)450.6 ± 60.11540.9 ± 150.8
LPS + Cpd (50 µM)210.3 ± 45.7980.2 ± 110.2

Signaling Pathway Visualization

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is a key target for anti-inflammatory drug discovery.

nlrp3_pathway cluster_0 Priming Signal (Signal 1) cluster_1 Activation Signal (Signal 2) cluster_2 Inflammasome Assembly and Activation cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β (inactive) NFkB->Pro_IL1b Upregulates transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein Upregulates transcription IL1b IL-1β (active) ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active activates ASC ASC NLRP3_active->ASC recruits Pro_Casp1 pro-Caspase-1 (inactive) ASC->Pro_Casp1 recruits Casp1 Caspase-1 (active) Pro_Casp1->Casp1 autocatalytic cleavage Casp1->Pro_IL1b cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Compound This compound Compound->NLRP3_active Potential Inhibition

Caption: Simplified signaling pathway of NLRP3 inflammasome activation.

Troubleshooting & Optimization

optimizing the yield and purity of 4-Piperidin-1-yl-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Piperidin-1-yl-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 4-halobenzoic acid (commonly 4-fluorobenzoic acid or 4-chlorobenzoic acid) with piperidine. The reaction is facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring for nucleophilic attack.[1][2][3][4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction uses a palladium catalyst with a suitable phosphine ligand to couple a 4-halobenzoic acid with piperidine.[1][5] This method is particularly useful for less reactive aryl halides (chlorides and bromides).

Q2: Which starting material is better: 4-fluorobenzoic acid or 4-chlorobenzoic acid?

A2: For Nucleophilic Aromatic Substitution (SNAr), 4-fluorobenzoic acid is generally the preferred starting material. The high electronegativity of fluorine activates the ring towards nucleophilic attack, and the C-F bond is more readily cleaved in the rate-determining step of this specific reaction mechanism.[4] For Buchwald-Hartwig amination, aryl bromides are often more reactive than chlorides, though suitable catalyst systems exist for chlorides as well.[6]

Q3: What are the typical yields and purity I can expect?

A3: With an optimized protocol, high yields and purity are achievable. For similar syntheses, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, yields can be as high as 95-98% with a purity of >99.8%.[7][8] The specific yield and purity for this compound will depend on the chosen synthetic route, reaction conditions, and purification method.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Acid-Base Extraction: The product can be isolated from neutral and basic impurities by dissolving the reaction mixture in a basic aqueous solution, washing with an organic solvent, and then acidifying the aqueous layer to precipitate the product.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for obtaining a highly pure product.

  • Column Chromatography: While less common for the final acid, chromatography of an ester derivative followed by hydrolysis can be employed for very high purity requirements.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may have been deactivated by oxygen.[9] 2. Low Reaction Temperature: The activation energy for the reaction may not have been reached. 3. Poor Quality Reagents: Starting materials or solvents may contain impurities or water.1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[9] 2. Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. 3. Use freshly distilled solvents and high-purity starting materials.
Formation of Side Products 1. Hydrodehalogenation: The starting aryl halide is reduced, removing the halogen. This is a common side reaction in palladium-catalyzed couplings.[6] 2. Diarylation: A second molecule of the aryl halide reacts with the product. 3. Benzoic Acid Formation: If starting with an ester of 4-halobenzoic acid, hydrolysis can occur.[6]1. Use a suitable ligand and ensure strictly anaerobic conditions. 2. Use a slight excess of piperidine and control the reaction time. 3. Use anhydrous conditions. If the acid forms from an ester starting material, it can be the desired product or can be re-esterified if needed.
Difficult Product Isolation/Purification 1. Product is soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Oily product instead of a solid. 1. Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility. 2. Add brine to the aqueous layer to break up emulsions. 3.
Try recrystallization from a different solvent system or trituration with a non-polar solvent to induce crystallization.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature. 2. Stoichiometry of Reagents: Incorrect molar ratios of reactants or base.1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be necessary. 2. Ensure accurate measurement of all reagents. A slight excess of the amine and a sufficient amount of base are crucial.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of a Structurally Similar Compound (4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) [7][8]

ParameterCondition 1Condition 2Condition 3
Starting Material 4-(Chloromethyl)benzoic acid4-(Chloromethyl)benzoic acid4-(Chloromethyl)benzoic acid
Amine N-methyl piperazineN-methyl piperazineN-methyl piperazine
Base Sodium hydroxideSodium carbonatePotassium carbonate
Solvent WaterMethanolWater
Temperature 50 °C64 °C150 °C
Time 1 hour2 hours0.5 hours
Yield 96.8%95.7%97.9%
Purity 99.8%99.9%99.9%

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for SNAr reactions.

Materials:

  • 4-Fluorobenzoic acid

  • Piperidine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Add piperidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Wash the aqueous mixture with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) for further purification.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.[9]

Materials:

  • 4-Chlorobenzoic acid (or 4-bromobenzoic acid)

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Add the 4-halobenzoic acid (1.0 eq) and anhydrous, degassed toluene.

  • Add piperidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash with ethyl acetate.

  • Separate the aqueous layer and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize for further purification.

Visualizations

Reaction_Pathway Figure 1: Synthetic Pathways to this compound cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination A 4-Fluorobenzoic Acid C This compound A->C Piperidine, Base (e.g., K2CO3), DMSO, Heat B Piperidine B->C D 4-Halobenzoic Acid (X = Cl, Br) F This compound D->F Pd Catalyst, Ligand, Base (e.g., NaOtBu), Toluene, Heat E Piperidine E->F

Caption: Synthetic Pathways to this compound

Experimental_Workflow Figure 2: General Experimental Workflow start Start reaction_setup Reaction Setup (Under Inert Atmosphere for Buchwald-Hartwig) start->reaction_setup reaction Heating and Stirring (Monitor by TLC/LC-MS) reaction_setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Precipitation, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: General Experimental Workflow

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree cluster_conditions Condition Checks cluster_reagents Reagent Checks cluster_purification Purification Optimization start Low Yield or Purity Issue check_reaction Was the reaction complete? start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions No optimize_purification Optimize Purification check_reaction->optimize_purification Yes check_reagents Check Reagent Quality check_conditions->check_reagents Conditions OK temp Increase Temperature? check_conditions->temp solvent Anhydrous/Degassed Solvent? check_reagents->solvent ph Adjust pH for Precipitation? optimize_purification->ph time Increase Time? temp->time atmosphere Inert Atmosphere OK? time->atmosphere sm_purity Starting Material Purity? solvent->sm_purity catalyst Catalyst Activity? sm_purity->catalyst recrystallize Different Recrystallization Solvent? ph->recrystallize

Caption: Troubleshooting Decision Tree

References

Technical Support Center: Scaling Up the Production of 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Piperidin-1-yl-benzoic acid, with a focus on improving scalability.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound at a large scale?

A1: Two primary synthetic strategies are commonly employed for the large-scale production of this compound. The selection of the route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

  • Route 1: Nucleophilic Substitution of a Halobenzoic Acid Derivative. This is a widely used method that involves the reaction of a 4-halobenzoic acid derivative (typically 4-fluorobenzoic acid or 4-chlorobenzoic acid) with piperidine. This reaction is usually carried out in the presence of a base and a suitable solvent.

  • Route 2: Reductive Amination. This approach involves the reaction of a 4-formylbenzoic acid derivative with piperidine under reductive conditions. This method can also be adapted for large-scale production.

Q2: What are the critical process parameters to control for a successful scale-up?

A2: Several parameters are crucial for a successful and safe scale-up of this synthesis:

  • Temperature Control: Exothermic reactions, particularly during the nucleophilic substitution, require efficient heat dissipation to prevent runaway reactions and the formation of impurities.

  • Reagent Addition Rate: The controlled addition of reagents is critical to manage the reaction exotherm and maintain optimal concentration profiles.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in large reactors, to promote efficient mass and heat transfer.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and the ease of product isolation and purification.

  • Base Selection: The type and amount of base used can influence the reaction rate and the formation of byproducts.

Q3: What are the potential side reactions to be aware of during scale-up?

A3: During the synthesis of this compound, several side reactions can occur, impacting yield and purity.[1] These include:

  • Hydrolysis of Ester Intermediates: If the synthesis proceeds through an ester of this compound, premature hydrolysis can occur in the presence of water, especially under acidic or basic conditions.[1]

  • Decarboxylation: Under harsh thermal conditions, the final product can undergo decarboxylation.[1]

  • Formation of N-Aryl Piperidine Byproducts: Reactive aromatic intermediates could potentially react with other piperidine molecules, leading to more complex amine impurities.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (if applicable).[1]Ensure the catalyst is fresh and handled under an inert atmosphere.
Incorrect reaction temperature.Optimize the temperature profile based on small-scale experiments and reaction calorimetry data.
Inappropriate base strength or solubility.[1]Select a base that is suitable for the specific reaction and solvent system. Ensure the base is dry.[1]
Formation of Significant Impurities Presence of water or other protic species.[1]Use anhydrous solvents and reagents, and maintain an inert atmosphere.
High reaction temperature or prolonged reaction time.[1]Optimize reaction time and temperature by monitoring reaction progress using techniques like HPLC.
Non-optimal stoichiometry of reactants.Carefully control the molar ratios of reactants and reagents.
Difficult Product Isolation/Purification Product precipitation issues.Conduct solubility studies to determine appropriate anti-solvents and crystallization conditions.
Presence of closely related impurities.Develop a robust purification method, such as recrystallization with an optimized solvent system or chromatography.
Emulsion formation during workup.Adjust the pH of the aqueous phase and consider adding a different organic solvent to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization based on specific laboratory and scale-up equipment.

Materials:

  • 4-Fluorobenzoic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-fluorobenzoic acid in DMSO, add potassium carbonate.

  • Slowly add piperidine to the mixture at a controlled temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture and quench with water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Nucleophilic Substitution Route 2: Friedel-Crafts Acylation based
Starting Materials 4-Halobenzoic acid, Piperidine4-Phenylpiperidine, Oxalyl chloride, Aluminum chloride
Typical Yield >90% (reported in some patents)~63%[2]
Key Reaction Conditions Elevated temperature, basic conditionsLow to room temperature, acidic conditions[2]
Scalability Considerations Good scalability, requires careful temperature controlMulti-step process, handling of corrosive and reactive reagents
Potential for Impurities Over-alkylation, unreacted starting materialsComplex mixture of byproducts requiring careful purification

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product SM1 4-Halobenzoic Acid Reaction Nucleophilic Aromatic Substitution SM1->Reaction SM2 Piperidine SM2->Reaction Quench Quenching Reaction->Quench Base, Solvent, Heat Precipitation Acidification & Precipitation Quench->Precipitation Water Filtration Filtration & Washing Precipitation->Filtration Acid Purification Recrystallization Filtration->Purification FP This compound Purification->FP

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Tree Problem Low Yield or High Impurity Check_Reaction Check Reaction Parameters Problem->Check_Reaction Check_Reagents Check Reagent Quality Problem->Check_Reagents Optimize_Workup Optimize Workup & Purification Problem->Optimize_Workup Temp Incorrect Temperature? Check_Reaction->Temp Time Incorrect Reaction Time? Check_Reaction->Time Base Incorrect Base Concentration? Check_Reaction->Base Purity Starting Material Purity? Check_Reagents->Purity Solvent Anhydrous Solvent? Check_Reagents->Solvent pH Incorrect pH during workup? Optimize_Workup->pH Crystallization Suboptimal Crystallization? Optimize_Workup->Crystallization Solution1 Adjust Temperature Temp->Solution1 Yes Solution2 Optimize Time Time->Solution2 Yes Solution3 Verify Base Base->Solution3 Yes Solution4 Use Pure Reagents Purity->Solution4 Yes Solution5 Dry Solvents Solvent->Solution5 Yes Solution6 Adjust pH pH->Solution6 Yes Solution7 Optimize Recrystallization Crystallization->Solution7 Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

reaction condition optimization for derivatization of 4-Piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-Piperidin-1-yl-benzoic acid. The following sections detail reaction condition optimization for common derivatizations such as amide and ester formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?

A1: The two most common derivatization reactions for this compound are amide bond formation (amidation) and ester formation (esterification). Amidation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Esterification can be performed by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents similar to those used in amidation.

Q2: The basic piperidine nitrogen in my starting material seems to be interfering with the reaction. How can I address this?

A2: The basicity of the piperidine nitrogen can indeed interfere with certain reaction conditions, particularly acid-catalyzed reactions or when using acidic coupling reagents. Here are two common strategies to mitigate this:

  • Use of a non-nucleophilic base: In amide coupling reactions, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize any acids present and to deprotonate the amine reactant without competing in the main reaction.[1][2]

  • Protection of the piperidine nitrogen: While more complex, the piperidine nitrogen can be temporarily protected with a suitable protecting group (e.g., Boc anhydride) if the basicity is highly problematic for a specific reaction. However, this adds extra steps of protection and deprotection to your synthesis.

Q3: What are the key differences between common amide coupling reagents like EDC/HOBt and HATU?

A3: EDC/HOBt and HATU are both highly effective coupling reagents, but they have some key differences:

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[1] 1-Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and reduce racemization in chiral substrates.[3] The byproducts of EDC are water-soluble, which can simplify purification.

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency and fast reaction times, even with sterically hindered amines or acids.[1][2] It is generally considered a more powerful coupling agent than EDC/HOBt.[1]

Q4: My Fischer esterification reaction is giving a low yield. What are the common reasons for this?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Common causes and solutions include:

  • Equilibrium Limitation: The reaction may have reached equilibrium without proceeding to completion. To drive the equilibrium towards the product, you can use a large excess of the alcohol (which can also serve as the solvent) or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[4][5]

  • Insufficient Catalyst: Ensure a sufficient amount of a strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is used.

  • Incomplete Reaction: The reaction may not have been heated long enough to reach equilibrium. Monitor the reaction by a suitable method like Thin Layer Chromatography (TLC).[4]

Troubleshooting Guides

Amide Coupling Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete activation of the carboxylic acid.- Use a more potent coupling reagent (e.g., HATU instead of EDC).[1][2]- Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate.
Low nucleophilicity of the amine.- Increase the reaction temperature.- Use a stronger base to fully deprotonate the amine hydrochloride salt if applicable.
Poor solubility of starting materials.- Choose a solvent in which all reactants are soluble. DMF and DCM are common choices.[6]
Presence of Multiple Spots on TLC (Impure Product) Unreacted starting materials.- Increase the reaction time or temperature.- Use a slight excess of one reactant to drive the reaction to completion.
Side reaction with the coupling reagent.- Add the amine to the pre-activated carboxylic acid to minimize direct reaction of the amine with the coupling agent.[7]
Formation of N-acylurea byproduct (with carbodiimides).- Use an additive like HOBt to suppress this side reaction.[8]- Purify the product by column chromatography.
Difficulty in Product Purification Water-soluble byproducts from coupling reagents (e.g., EDC urea).- Perform an aqueous workup to remove water-soluble impurities.[3]
Product is basic and sticks to silica gel during chromatography.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system.
Esterification Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield (Fischer Esterification) Reaction has not reached equilibrium.- Use a large excess of the alcohol.[5]- Remove water as it forms using a Dean-Stark trap.[9]
Insufficient acid catalyst.- Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄) is used.[4][9]
Hydrolysis of the ester during workup.- Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) before extraction.[4][10]
Low or No Product Yield (Coupling Agent Method) Ineffective activation of the carboxylic acid.- Use a coupling agent known to be effective for esterification, such as DCC or DIC with a catalytic amount of DMAP.[3]
Side reactions.- Control the reaction temperature; elevated temperatures can lead to side product formation.
Presence of Unreacted Starting Material Incomplete reaction.- Increase the reaction time and/or temperature.[4]
Insufficient amount of one reactant.- Ensure correct stoichiometry, or use one reactant in excess.
Product is difficult to isolate Product is soluble in the aqueous phase during workup.- Saturate the aqueous phase with salt (brine) to decrease the solubility of the ester.[10]

Data Presentation: Representative Reaction Conditions

Amide Coupling Reagents
Coupling Reagent Additive Base Solvent Temperature Typical Reaction Time Typical Yield Range
EDCHOBtDIPEA or TEADMF or DCM0 °C to RT12 - 24 h60 - 95%
HATUNoneDIPEA or TEADMF or ACN0 °C to RT1 - 4 h80 - 99%
HBTUHOBt (optional)DIPEA or TEADMFRT2 - 18 h75 - 95%
TBTUHOBt (optional)DIPEA or TEADMFRT2 - 18 h75 - 95%
CDINoneNone or TEATHF or DCMRT to Reflux2 - 12 h50 - 85%

Yields are representative and can vary significantly based on the specific amine and reaction conditions.

Esterification Methods
Method Catalyst/Reagent Solvent Temperature Typical Reaction Time Typical Yield Range
Fischer EsterificationConc. H₂SO₄ or p-TsOHExcess AlcoholReflux2 - 48 h40 - 95%
Carbodiimide CouplingEDC or DCC / DMAP (cat.)DCM or THF0 °C to RT4 - 24 h60 - 90%
Acyl Chloride FormationSOCl₂ or (COCl)₂ then Alcohol/PyridineDCM or TolueneRT to Reflux2 - 6 h70 - 95%

Yields are representative and can vary significantly based on the specific alcohol and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1][2]

Protocol 2: General Procedure for Fischer Esterification
  • Preparation: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by TLC. To improve yield, water can be removed using a Dean-Stark trap if a co-solvent like toluene is used.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization and Extraction: Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[4][5][9]

Visualizations

experimental_workflow cluster_amide Amide Coupling Workflow cluster_ester Fischer Esterification Workflow A_start Start: This compound A_reagents Add Amine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in Solvent (e.g., DMF) A_start->A_reagents A_reaction Stir at RT (1-4h) A_reagents->A_reaction A_workup Aqueous Workup: EtOAc extraction, Acid/Base washes A_reaction->A_workup A_purify Purification: Column Chromatography or Recrystallization A_workup->A_purify A_product Final Amide Product A_purify->A_product E_start Start: This compound E_reagents Add Excess Alcohol & Acid Catalyst (e.g., H₂SO₄) E_start->E_reagents E_reaction Reflux (2-24h) E_reagents->E_reaction E_workup Workup: Remove excess alcohol, EtOAc extraction E_reaction->E_workup E_neutralize Neutralize with NaHCO₃ E_workup->E_neutralize E_purify Purification: Column Chromatography or Distillation E_neutralize->E_purify E_product Final Ester Product E_purify->E_product

Caption: General experimental workflows for amide coupling and Fischer esterification of this compound.

troubleshooting_logic cluster_amide Amide Coupling cluster_ester Fischer Esterification start Low Yield in Derivatization check_activation Check Carboxylic Acid Activation start->check_activation check_equilibrium Check Reaction Equilibrium start->check_equilibrium activation_ok Is activation sufficient? check_activation->activation_ok check_amine Check Amine Nucleophilicity activation_ok->check_amine Yes solution_activation Solution: - Use stronger coupling reagent (HATU) - Ensure anhydrous conditions activation_ok->solution_activation No amine_ok Is amine reactive enough? check_amine->amine_ok check_conditions Check Reaction Conditions amine_ok->check_conditions Yes solution_amine Solution: - Increase temperature - Use stronger base amine_ok->solution_amine No equilibrium_ok Is equilibrium shifted? check_equilibrium->equilibrium_ok check_catalyst Check Catalyst equilibrium_ok->check_catalyst Yes solution_equilibrium Solution: - Use excess alcohol - Remove water (Dean-Stark) equilibrium_ok->solution_equilibrium No

References

preventing degradation of 4-Piperidin-1-yl-benzoic acid during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Piperidin-1-yl-benzoic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C.[1][2] It should be kept in a tightly sealed container, protected from light and moisture. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidative degradation.

Q2: I observe a change in the color of my this compound powder. What could be the reason?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to re-analyze the purity of the material before use if any change in appearance is observed.

Q3: My analytical results (e.g., HPLC purity) for this compound are inconsistent. Could this be due to degradation?

A3: Yes, inconsistent analytical results, such as a decrease in the main peak area or the appearance of new peaks in an HPLC chromatogram, are common signs of degradation. The tertiary amine in the piperidine ring and the carboxylic acid group are susceptible to various degradation pathways.[3]

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure, the most probable degradation pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or even ring-opening byproducts. This can be initiated by atmospheric oxygen, especially over extended periods, or by oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can trigger radical reactions, leading to the degradation of the molecule.

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the benzoic acid moiety can occur.

  • Acid/Base Catalyzed Degradation: Although generally stable, extreme pH conditions might facilitate hydrolysis or other reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color) Exposure to light, air, or heat.1. Store the compound in amber vials or protect it from light with aluminum foil.2. Ensure the container is tightly sealed and consider flushing with an inert gas.3. Store at the recommended temperature of 2-8°C.
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.1. Perform a forced degradation study (see Experimental Protocol below) to identify potential degradation products.2. Review storage and handling procedures to identify potential causes of degradation.
Decreased purity over time Improper storage conditions.1. Re-evaluate your storage conditions against the recommended guidelines (cool, dark, dry, and optionally under an inert atmosphere).2. For solutions, consider the stability in the chosen solvent and store them at low temperatures.
Inconsistent experimental results Degradation during the experiment.1. Protect your experimental setup from light.2. Avoid high temperatures unless necessary for the reaction.3. If oxidative degradation is suspected, consider de-gassing solvents.

Stability Data

Condition Parameter Value
Storage at 25°C Shelf-life (t90%)45 days
Storage at 4°C Shelf-life (t90%)220 days

Note: This data is for a different molecule and should be used for illustrative purposes only. A compound-specific stability study is recommended to determine the precise shelf-life of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify any degradation products.

  • Determine the percentage of degradation of this compound under each condition.

Visualizations

Potential Degradation Pathways A This compound B Oxidation (e.g., air, H₂O₂) A->B C Photodegradation (UV light) A->C D Thermal Stress (Heat) A->D E N-Oxide Derivative B->E F Ring-Opened Products B->F G Photodegradation Products (Radical-induced) C->G H Decarboxylated Product (4-Piperidin-1-yl-benzene) D->H

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C) A->E F Photodegradation (UV light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J Data Evaluation I->J

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree A Inconsistent Results or Visible Degradation? B Check Storage Conditions A->B C Stored Cool, Dark, Dry? B->C Yes D Correct Storage Conditions B->D No C->D No E Check Handling Procedures C->E Yes D->A F Protected from Light/Heat during Experiment? E->F Yes G Modify Experimental Setup E->G No F->G No I Purity Confirmed? F->I Yes G->A H Consider Forced Degradation Study J Proceed with Experiment I->J Yes K Re-purify or Obtain New Batch I->K No K->H

Caption: Troubleshooting decision tree for degradation issues.

References

refining analytical methods for accurate 4-Piperidin-1-yl-benzoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the accurate detection of 4-Piperidin-1-yl-benzoic acid. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying this compound?

A1: The most common and recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. HPLC is often preferred due to the compound's polarity and thermal lability, which can make direct GC analysis challenging.

Q2: What is the expected UV absorbance maximum for this compound?

A2: Based on structurally similar compounds like 4-aminobenzoic acid, the expected UV absorbance maxima are around 230 nm and 254 nm.[1] For method development, it is advisable to perform a UV scan of a standard solution to determine the optimal wavelength for maximum sensitivity. The UV spectrum of 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm.[2]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is highly recommended for GC-MS analysis. The carboxylic acid and the secondary amine in the piperidine ring make the molecule polar and prone to thermal degradation at high temperatures in the GC inlet. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to increase volatility and thermal stability.[3]

Q4: Can this compound exhibit zwitterionic properties, and how does this affect HPLC analysis?

A4: Yes, this compound can exist as a zwitterion, with a protonated piperidine nitrogen and a deprotonated carboxyl group, depending on the pH of the solution. This can lead to poor peak shape (tailing or fronting) in reversed-phase HPLC due to mixed-mode interactions with the stationary phase.[4][5] Careful control of the mobile phase pH is crucial to ensure consistent ionization and good chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps & Solutions
Peak Tailing Secondary Silanol Interactions: The basic piperidine nitrogen can interact with residual silanol groups on the silica-based C18 column.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 with an acid like formic acid or phosphoric acid to protonate the piperidine nitrogen and suppress silanol ionization. 2. Use a Mobile Phase Additive: Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites. 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available silanol groups.
Zwitterionic Nature: The compound may exist in both ionized and neutral forms at a pH close to its isoelectric point, leading to peak broadening.Control Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa values of the carboxylic acid and the piperidine amine to ensure a single ionic species.
Poor Retention in Reversed-Phase HPLC High Polarity: The compound might be too polar for sufficient retention on a C18 column with a highly aqueous mobile phase.1. Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. 2. Use a Polar-Embedded Column: Consider using a column with a polar-embedded group for better retention of polar compounds. 3. Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase to enhance retention.
Irreproducible Retention Times Mobile Phase pH Instability: Inconsistent preparation of the buffered mobile phase can lead to shifts in retention time.Ensure Consistent Mobile Phase Preparation: Use a calibrated pH meter and freshly prepared buffers for the mobile phase. Ensure the buffer has sufficient capacity for the analysis.
Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment for improved reproducibility.
GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps & Solutions
No Peak or Very Small Peak Thermal Degradation: The compound may be degrading in the hot GC inlet.Confirm Derivatization: Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration. Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte.
Poor Derivatization Yield: Incomplete reaction with the derivatizing agent.Optimize Derivatization Conditions: Experiment with different derivatization reagents (e.g., BSTFA, MSTFA), catalysts (e.g., pyridine), reaction times, and temperatures. Ensure the sample is anhydrous, as moisture can quench the derivatization reagents.
Broad or Tailing Peaks Active Sites in the GC System: The derivatized analyte may still interact with active sites in the inlet liner or the column.Use a Deactivated Inlet Liner: Employ a silanized or otherwise deactivated inlet liner. Condition the Column: Perform regular conditioning of the GC column to passivate active sites.
Variable Fragmentation Pattern in MS In-Source Fragmentation: The fragmentation pattern may vary with the ion source temperature and electron energy.Standardize MS Parameters: Keep the ion source temperature and electron energy constant across all analyses to ensure a consistent fragmentation pattern.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol provides a starting point for the development of a robust HPLC-UV method.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or phosphoric acid)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient could be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the experimentally determined λmax)

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method with Silylation

This protocol outlines a general procedure for GC-MS analysis following derivatization.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column suitable for general purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Autosampler

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

    • Pyridine (anhydrous)

    • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

    • This compound sample

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of the aprotic solvent and 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-500

Quantitative Data

The following tables provide representative data that can be expected during the analysis of this compound. These values should be experimentally verified.

Table 1: HPLC-UV Method Parameters

ParameterExpected Value
Retention Time (t_R)5 - 10 min (highly dependent on the specific gradient)
UV Maximum (λ_max)~254 nm
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Linearity Range0.1 - 100 µg/mL (R² > 0.999)

Note: LOD and LOQ are estimated based on typical performance for similar aromatic acids and will depend on the specific instrument and method conditions.[6][7][8]

Table 2: Expected Mass Fragments for Silylated this compound (GC-MS)

The molecular weight of this compound is 205.25 g/mol . After derivatization with two trimethylsilyl (TMS) groups (one on the carboxylic acid and one on the piperidine nitrogen), the molecular weight of the di-TMS derivative will be 349.53 g/mol .

m/zProposed Fragment
349[M]⁺ (Molecular ion)
334[M - CH₃]⁺
262[M - COOTMS]⁺
73[Si(CH₃)₃]⁺ (Characteristic of TMS derivatives)

Visualizations

Experimental Workflow for HPLC Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample filter Filter (0.45 µm) prep_sample->filter prep_std Dissolve Standard prep_std->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Troubleshooting Logic for HPLC Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Lower Mobile Phase pH check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes add_tea Add Triethylamine (TEA) to Mobile Phase adjust_ph->add_tea use_endcapped Use a High-Purity End-Capped Column add_tea->use_endcapped use_endcapped->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes issue_resolved Issue Resolved check_overload->issue_resolved No dilute_sample->issue_resolved

References

strategies to minimize by-products in 4-Piperidin-1-yl-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 4-(piperidin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-(piperidin-1-yl)benzoic acid?

A1: The most common synthetic routes for 4-(piperidin-1-yl)benzoic acid are:

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of a 4-halobenzoic acid, most commonly 4-fluorobenzoic acid, with piperidine in the presence of a base.[1][2] The fluorine atom is a good leaving group for this type of reaction.[1]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) and piperidine.[3][4][5][6][7] This method is valued for its broad substrate scope and functional group tolerance.[3]

Q2: What are the most likely by-products in the SNAr synthesis of 4-(piperidin-1-yl)benzoic acid?

A2: Based on the reaction mechanism, potential by-products include:

  • Unreacted 4-fluorobenzoic acid: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Benzyne-related by-products: Although less common with activated aryl halides, under strongly basic conditions, elimination of HX can lead to a benzyne intermediate, which can result in the formation of isomeric products (e.g., 3-(piperidin-1-yl)benzoic acid).

  • Products from reaction with impurities: Impurities in the starting materials or solvents can lead to undesired side reactions.

Q3: What are the potential by-products in the Buchwald-Hartwig amination synthesis?

A3: Potential by-products in this palladium-catalyzed reaction include:

  • Hydrodehalogenation product (benzoic acid): A common side reaction where the aryl halide is reduced to the corresponding arene.[3]

  • Products from catalyst decomposition: Inactive palladium species can form, leading to incomplete conversion.

  • Amine coupling side products: While less common with piperidine, side reactions involving the amine can occur.

Q4: How can I monitor the reaction progress to minimize by-products?

A4: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction. By tracking the disappearance of the starting materials and the appearance of the product and any by-products, you can determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or elevated temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-(piperidin-1-yl)benzoic acid.

Issue Potential Cause Troubleshooting Strategy
Low to no yield of the desired product Ineffective reaction conditions (temperature, solvent, base).Optimize reaction temperature; screen different solvents (e.g., DMSO, NMP for SNAr; Toluene, Dioxane for Buchwald-Hartwig); use a stronger or more suitable base.
Deactivated catalyst (Buchwald-Hartwig).Ensure an inert atmosphere to prevent catalyst oxidation; use fresh catalyst and ligands.
Presence of significant amounts of starting material Incomplete reaction.Extend the reaction time; increase the reaction temperature; ensure adequate mixing.
Insufficient equivalents of piperidine or base.Increase the equivalents of piperidine and/or the base.
Formation of a major unknown by-product Isomer formation (potentially via benzyne).For SNAr, use milder reaction conditions (lower temperature, less harsh base) to disfavor the elimination-addition pathway.
Side reactions with solvent or impurities.Use high-purity, anhydrous solvents and reagents.
Difficult purification of the final product Presence of closely related by-products.Optimize the reaction to minimize by-product formation. Employ different purification techniques such as recrystallization from a suitable solvent system or column chromatography with an optimized eluent.
Residual catalyst (Buchwald-Hartwig).Use appropriate work-up procedures to remove the palladium catalyst, such as aqueous washes or filtration through celite.

Experimental Protocols

Protocol 1: Synthesis of 4-(Piperidin-1-yl)benzoic acid via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline based on typical SNAr reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP).

  • Addition of Reagents: Add piperidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the mixture to a temperature between 100-150 °C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Purification: Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of 4-(Piperidin-1-yl)benzoic acid via Buchwald-Hartwig Amination

This protocol is a general guideline based on typical Buchwald-Hartwig amination reactions.[3][7]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).

  • Addition of Reagents: Add a non-polar aprotic solvent (e.g., toluene or dioxane), followed by piperidine (1.2-1.5 eq) and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.5-2.0 eq).

  • Reaction: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Byproducts cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Product_SNAr 4-(Piperidin-1-yl)benzoic acid 4-Fluorobenzoic Acid->Product_SNAr + Piperidine, Base Byproduct_Unreacted_SNAr Unreacted Starting Material 4-Fluorobenzoic Acid->Byproduct_Unreacted_SNAr Incomplete Reaction Byproduct_Isomer Isomeric By-products (e.g., 3-substituted) 4-Fluorobenzoic Acid->Byproduct_Isomer Strong Base (Benzyne) Piperidine_SNAr Piperidine 4-Bromobenzoic Acid 4-Bromobenzoic Acid Product_BH 4-(Piperidin-1-yl)benzoic acid 4-Bromobenzoic Acid->Product_BH + Piperidine, Pd-catalyst, Base Byproduct_Unreacted_BH Unreacted Starting Material 4-Bromobenzoic Acid->Byproduct_Unreacted_BH Incomplete Reaction Byproduct_Hydrodehalogenation Benzoic Acid 4-Bromobenzoic Acid->Byproduct_Hydrodehalogenation Side Reaction Piperidine_BH Piperidine

Caption: Potential by-product formation pathways in the synthesis of 4-(piperidin-1-yl)benzoic acid.

Troubleshooting_Workflow Start Synthesis of 4-(Piperidin-1-yl)benzoic acid Analysis Analyze crude product (TLC, LC-MS) Start->Analysis Decision Is yield low or are by-products present? Analysis->Decision Troubleshoot Identify Issue Decision->Troubleshoot Yes End Pure Product Decision->End No Incomplete_Reaction Incomplete Reaction Troubleshoot->Incomplete_Reaction Isomer_Formation Isomer Formation Troubleshoot->Isomer_Formation Other_Byproducts Other By-products Troubleshoot->Other_Byproducts Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Modify_Base Modify Base/Conditions Isomer_Formation->Modify_Base Purify_Reagents Purify Reagents/Solvents Other_Byproducts->Purify_Reagents Optimize_Conditions->Analysis Modify_Base->Analysis Purify_Reagents->Analysis

Caption: A troubleshooting workflow for optimizing the synthesis of 4-(piperidin-1-yl)benzoic acid.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three primary synthetic routes to 4-Piperidin-1-yl-benzoic acid, a key intermediate in pharmaceutical development. The routes—Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination—are evaluated based on reaction conditions, yield, substrate scope, and scalability. Detailed experimental protocols and quantitative data are presented to support an objective comparison.

At a Glance: Comparison of Synthetic Routes

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Reductive Amination
Starting Materials 4-Halobenzoic acid (F, Cl), Piperidine4-Halobenzoic acid (Br, I), Piperidine4-Formylbenzoic acid, Piperidine
Key Reagents Base (e.g., K₂CO₃)Palladium catalyst, Phosphine ligand, BaseReducing agent (e.g., NaBH(OAc)₃)
Typical Yield ~70%~60-95%High (often >90%)
Reaction Conditions High temperature (reflux)Moderate to high temperatureMild (room temperature)
Scalability GoodModerate (cost of catalyst can be a factor)Excellent
Substrate Scope Good, requires activated aryl halideExcellent, broad scope for amines and aryl halidesGood, dependent on availability of carbonyl precursor

Synthetic Pathways Overview

The three routes to this compound are distinct in their approach to forming the crucial C-N bond between the piperidine ring and the benzoic acid moiety.

Synthetic Routes to this compound cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination cluster_2 Reductive Amination 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Product_1 This compound 4-Fluorobenzoic Acid->Product_1 Piperidine, K2CO3 Acetonitrile, 12h, 80°C Piperidine_1 Piperidine 4-Bromobenzoic Acid 4-Bromobenzoic Acid Product_2 This compound 4-Bromobenzoic Acid->Product_2 Pd Catalyst, Ligand Base, Toluene, 8-24h Piperidine_2 Piperidine 4-Formylbenzoic Acid 4-Formylbenzoic Acid Product_3 This compound 4-Formylbenzoic Acid->Product_3 Piperidine, NaBH(OAc)3 DCE, rt, 3-12h Piperidine_3 Piperidine

Caption: Overview of the three main synthetic routes to this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical method involves the direct displacement of a halide from an activated aromatic ring by piperidine. The reaction is typically carried out at elevated temperatures and is most effective with highly electronegative leaving groups like fluorine.

Experimental Protocol

A mixture of 4-fluorobenzoic acid (1.40 g, 10 mmol), piperidine (1.02 g, 12 mmol), and potassium carbonate (2.07 g, 15 mmol) in 20 mL of dry dimethylformamide (DMF) is heated at 120°C for 12 hours with constant stirring under a nitrogen atmosphere. After cooling to room temperature, the mixture is poured slowly onto 100 mL of ice-cold water and acidified with 1M HCl to a pH of 5-6. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. A similar synthesis using ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid has been reported to yield 70% of the corresponding product.[1]

Workflow Diagram

sn_ar_workflow start Mix Reactants: 4-Fluorobenzoic Acid, Piperidine, K2CO3 in DMF heat Heat at 120°C for 12h under N2 atmosphere start->heat cool Cool to Room Temperature heat->cool quench Pour into Ice-Cold Water cool->quench acidify Acidify with 1M HCl quench->acidify filter Filter Precipitate acidify->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry product Obtain this compound dry->product

Caption: Experimental workflow for the SNAr synthesis.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds.[2][3] This method offers a broad substrate scope and is particularly useful for less reactive aryl halides such as bromides and iodides.

Experimental Protocol

In an oven-dried Schlenk flask, 4-bromobenzoic acid (2.01 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol, 1 mol%), and a suitable phosphine ligand such as BINAP (125 mg, 0.2 mmol, 2 mol%) are combined.[4] The flask is evacuated and backfilled with argon three times. Toluene (50 mL), piperidine (1.02 g, 12 mmol), and a strong base such as sodium tert-butoxide (1.35 g, 14 mmol) are then added. The reaction mixture is heated to 100°C and stirred for 8-24 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with 1M HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. A similar reaction has been reported with a yield of 60%.[5]

Catalytic Cycle Diagram

buchwald_hartwig_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)(X)L2] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination amine_complex [Ar-Pd(II)(HNR2)L2]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex [Ar-Pd(II)(NR2)L2] deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR2 amine->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Route 3: Reductive Amination

Reductive amination is a versatile and high-yielding method for the synthesis of amines from carbonyl compounds.[6][7] For the synthesis of this compound, this route starts from 4-formylbenzoic acid and proceeds via an iminium intermediate which is then reduced in situ. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1]

Experimental Protocol

To a stirred solution of 4-formylbenzoic acid (1.50 g, 10 mmol) and piperidine (0.94 g, 11 mmol) in 1,2-dichloroethane (DCE, 50 mL), sodium triacetoxyborohydride (3.18 g, 15 mmol) is added portion-wise at room temperature.[7] The reaction mixture is stirred for 3-12 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to give this compound. This method is known for its high yields, often exceeding 90%.[7]

Logical Relationship Diagram

reductive_amination_logic aldehyde 4-Formylbenzoic Acid iminium Iminium Intermediate aldehyde->iminium piperidine Piperidine piperidine->iminium product This compound iminium->product reducing_agent NaBH(OAc)3 reducing_agent->product Reduction

Caption: Logical flow of the one-pot reductive amination process.

Conclusion

The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale, and cost considerations.

  • Nucleophilic Aromatic Substitution is a cost-effective and straightforward method, particularly when starting from 4-fluorobenzoic acid.

  • Buchwald-Hartwig Amination offers the broadest substrate scope and is highly reliable, though the cost of the palladium catalyst and ligand may be a consideration for large-scale synthesis.

  • Reductive Amination provides a mild and high-yielding route, making it an excellent choice when 4-formylbenzoic acid is readily available. Its operational simplicity and mild conditions are advantageous for industrial applications.

Each route presents a viable pathway to the target compound, and the optimal choice will be dictated by the specific needs and constraints of the research or development project.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring data integrity, product quality, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Piperidin-1-yl-benzoic acid. While specific validated method data for this compound is not extensively published, this document outlines common and effective analytical techniques, supported by performance data from structurally analogous compounds. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an optimal analytical method is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This guide will provide a comparative analysis of these techniques, complete with representative experimental protocols and performance data to aid in the selection and development of a suitable analytical method for this compound.

Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of aromatic carboxylic acids and piperidine-containing compounds. This data, extrapolated from published methods on similar molecules, provides a baseline for what can be expected during the validation of a method for this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile derivatives followed by mass-based detection.
Specificity Good; may be susceptible to interference from compounds with similar chromophores.Excellent; high specificity due to monitoring of specific mass transitions.Excellent; high specificity from both chromatographic retention and mass fragmentation patterns.
Sensitivity (LOQ) µg/mL to high ng/mL range.[1]pg/mL to low ng/mL range.[2][3]ng/mL range.
Linearity (R²) Typically ≥ 0.999.[1]Typically ≥ 0.99.[3]Typically ≥ 0.99.
Precision (%RSD) Generally < 2%.[1]Generally < 15%.[2]Generally < 15%.
Accuracy (% Recovery) 98-102%.[1]85-115%.[2]80-120%.
Primary Application Assay and impurity determination in bulk drug and pharmaceutical formulations.Bioanalysis (e.g., in plasma, urine), impurity profiling at trace levels.Analysis of volatile and semi-volatile compounds; may require derivatization for polar analytes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of any analytical method. Below are representative protocols for each of the discussed techniques, based on methods for similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or pharmaceutical dosage forms. Since the molecule possesses a benzoic acid chromophore, direct UV detection is applicable.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of the mobile phase, to a known concentration.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at approximately 254 nm.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as plasma or for trace-level impurity analysis.

  • Sample Preparation (for plasma): Protein precipitation is a common technique. Add a precipitating agent, such as acetonitrile or methanol (often containing an internal standard), to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 or HILIC column for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient mixture of water and an organic solvent (both typically containing 0.1% formic acid).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • Data Analysis: Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility.

  • Sample Preparation and Derivatization: The sample is dissolved in a suitable organic solvent. A derivatizing agent, such as a silylating agent (e.g., BSTFA), is added to convert the carboxylic acid and secondary amine (if present) to more volatile silyl derivatives. The reaction is typically carried out at an elevated temperature.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

    • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared using derivatized standards.

Visualization of Key Processes

To further clarify the workflows and decision-making processes in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_parameters Define Validation Parameters & Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results prepare_report Prepare Validation Report evaluate_results->prepare_report implement_method Implement for Routine Use prepare_report->implement_method

General Workflow for Analytical Method Validation

Method_Selection_Flowchart decision decision method method start Start: Need to Quantify This compound matrix What is the sample matrix? start->matrix sensitivity High sensitivity required? matrix->sensitivity Complex (e.g., Plasma) instrumentation What instrumentation is available? matrix->instrumentation Simple (e.g., Bulk Drug) sensitivity->instrumentation No method_lcmsms LC-MS/MS sensitivity->method_lcmsms Yes decision_hplc decision_hplc instrumentation->decision_hplc HPLC-UV decision_gc decision_gc instrumentation->decision_gc GC-MS decision_lcms decision_lcms instrumentation->decision_lcms LC-MS/MS method_hplcuv HPLC-UV decision_hplc->method_hplcuv Available method_gcms GC-MS (with derivatization) decision_gc->method_gcms Available decision_lcms->method_lcmsms Available

Flowchart for Selecting an Analytical Method

References

A Comparative Analysis of 4-Piperidin-1-yl-benzoic Acid and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Piperidin-1-yl-benzoic acid and structurally similar benzoic acid derivatives. The focus is on their synthesis, physicochemical properties, and potential as anti-inflammatory and analgesic agents. This document aims to serve as a valuable resource for researchers in the rational design of novel therapeutics based on the benzoic acid scaffold.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzoic acid scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aromatic ring. This compound, featuring a piperidine moiety at the para position, is a compound of interest in pharmaceutical development, particularly in the synthesis of analgesics and anti-inflammatory drugs.[1] This guide will delve into a comparative analysis of this compound with other benzoic acid derivatives, providing available experimental data and detailed protocols to facilitate further research.

Physicochemical Properties: A Comparative Overview

The substitution on the benzoic acid ring significantly influences its physicochemical properties such as acidity (pKa), solubility, and lipophilicity (LogP). These parameters are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The piperidine group in this compound is an electron-donating group. Electron-donating groups generally decrease the acidity of benzoic acid (increase the pKa) by destabilizing the carboxylate anion.[2][3] Conversely, electron-withdrawing groups increase acidity.[2] The solubility of benzoic acid derivatives is influenced by both the substituent and the pH of the medium.[4][5] The piperidine moiety, being a basic nitrogen-containing heterocycle, can enhance aqueous solubility at physiological pH through salt formation.

Table 1: Comparative Physicochemical Properties of Selected Benzoic Acid Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
Benzoic AcidC7H6O2122.124.201.87
4-Hydroxybenzoic AcidC7H6O3138.124.581.58
4-Nitrobenzoic AcidC7H5NO4167.123.421.89
This compound C12H15NO2 205.25 4.85 2.50
4-(Piperidin-4-yl)benzoic acidC12H15NO2205.254.751.95
IbuprofenC13H18O2206.284.913.97
Mefenamic AcidC15H15NO2241.294.205.10

Note: Predicted values are generated from computational models and may vary from experimental values.

Synthesis of this compound and Related Derivatives

The synthesis of 4-substituted benzoic acids can be achieved through various organic reactions. A common route to this compound involves the nucleophilic substitution of a 4-halobenzoic acid derivative with piperidine. Below is a general synthetic scheme and a more detailed protocol for a closely related analogue, 4-(Piperidin-4-yl)benzoic acid, which provides insight into the synthetic methodology.

General Synthesis Workflow

start Starting Materials (e.g., 4-Halobenzoic acid, Piperidine) reaction Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-(Piperidin-4-yl)benzoic Acid

This protocol describes a multi-step synthesis of 4-(Piperidin-4-yl)benzoic acid, a structural isomer of the target compound.[6]

Materials:

  • 4-Phenylpiperidine

  • Pyridine

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Oxalyl chloride

  • Aluminum chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Acetylation of 4-Phenylpiperidine: 4-Phenylpiperidine (10.0 g) and pyridine (5.74 mL) are dissolved in DCM (80 mL) and cooled to 0°C. A solution of acetyl chloride (4.00 mL) in DCM (20 mL) is added dropwise. The mixture is stirred for 2 hours at room temperature. The reaction is monitored by HPLC. Upon completion, the mixture is extracted with water, dried, and concentrated to yield 1-(4-Phenyl-piperidin-1-yl)-ethanone.

  • Friedel-Crafts Acylation: The product from the previous step (10.6 g) is dissolved in DCM, cooled to -78°C, and treated with oxalyl chloride (18.3 mL) dropwise, followed by the portion-wise addition of aluminum chloride (20.9 g). The reaction mixture is stirred at -20°C for 3 hours and then at room temperature overnight. The mixture is then poured onto ice-water and extracted with DCM.

  • Hydrolysis and Precipitation: The residue from the previous step is dissolved in aqueous NaOH (2N). 6N HCl is added at 0°C to acidify the solution to pH 5, causing a precipitate to form. The precipitate is filtered and washed with water.

  • Final Hydrolysis and Recrystallization: The residue is suspended in 6N HCl and heated at reflux for 18 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 4-(Piperidin-4-yl)benzoic acid.[6]

Comparative Biological Activity

While direct comparative studies with extensive quantitative data for this compound are limited in publicly available literature, its known use as an intermediate for analgesics and anti-inflammatory drugs suggests its potential activity in these areas.[1] The following sections present available data for structurally related compounds to infer the potential biological profile of this compound.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] The piperidine and piperazine moieties are found in various compounds with demonstrated anti-inflammatory and analgesic properties.[9][10]

A study on (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a compound with some structural similarities to our target, showed significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to the standard drug diclofenac.[5] This suggests that the benzoic acid scaffold, when appropriately substituted with a nitrogen-containing heterocycle, can exhibit potent anti-inflammatory effects.

Table 2: In Vivo Anti-inflammatory Activity of a Structurally Related Benzoic Acid Derivative

CompoundDose (mg/kg)Time after Carrageenan (h)% Inhibition of EdemaReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid25148.9[5]
25355.7[5]
125158.0[5]
125363.1[5]
Diclofenac25152.2[5]
25360.9[5]
Cyclooxygenase (COX) Inhibition

Table 3: In Vitro COX-2 Inhibitory Activity of Selected Benzamide Derivatives

CompoundIC50 (µM) for COX-2Reference
4b (a dihydroquinazolin-3(2H)-yl benzamide derivative)0.04[11]
4d (a dihydroquinazolin-3(2H)-yl benzamide derivative)0.07[11]
Celecoxib (Reference)0.049[11]
Cytotoxicity Profile

The cytotoxic effects of benzoic acid and its derivatives have been investigated against various cancer cell lines. A study on benzoic acid showed IC50 values ranging from 85.54 µg/ml to 670.6 µg/ml on different cancer cell lines after 48 and 72 hours of exposure.[12] It is important to note that the cytotoxicity of this compound on both cancerous and normal cell lines would need to be experimentally determined to assess its therapeutic index. Some piperidone derivatives have shown selective toxicity for malignant cells.[13]

Table 4: In Vitro Cytotoxicity of Benzoic Acid on Various Cell Lines

Cell LineCancer TypeIC50 (µg/ml) - 48hIC50 (µg/ml) - 72hReference
PC3Prostate Cancer180.3 ± 15.6125.7 ± 9.8[12]
HeLaCervical Cancer350.1 ± 28.9210.4 ± 18.3[12]
HUH7Liver Cancer420.7 ± 35.1280.9 ± 23.4[12]
Phoenix (Normal)Kidney Epithelial410.5 ± 32.3231.2 ± 25.3[12]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

start Prepare Reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - Test compound dilutions - Assay buffer incubation Incubate enzyme with test compound or vehicle start->incubation reaction Initiate reaction with arachidonic acid incubation->reaction detection Measure prostaglandin production (e.g., PGE2) using ELISA or other methods reaction->detection analysis Calculate % inhibition and determine IC50 value detection->analysis

Caption: Workflow for in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations in a suitable assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the test compound dilutions or vehicle control. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Quantification of Prostaglandin: Measure the amount of prostaglandin (e.g., PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

seed Seed cells in a 96-well plate treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified duration (e.g., 48 or 72 hours) treat->incubate mtt Add MTT reagent and incubate to allow for formazan crystal formation incubate->mtt solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) mtt->solubilize read Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read analyze Calculate cell viability and determine IC50 value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the desired cancer or normal cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of the substituents on the aromatic ring.

  • Position of Substitution: The para-substitution in this compound is a common feature in many biologically active benzoic acid derivatives.

  • Nature of the Substituent: The piperidine ring, a saturated heterocycle, can influence the molecule's lipophilicity, basicity, and ability to form hydrogen bonds. These factors play a crucial role in the interaction of the molecule with its biological target. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, which can be critical for binding to enzyme active sites or receptors.

  • Conformational Flexibility: The piperidine ring can adopt different conformations (e.g., chair, boat), and the preferred conformation can impact the overall shape of the molecule and its binding affinity.

Further studies involving the synthesis and biological evaluation of a series of 4-N-substituted benzoic acid derivatives would be necessary to establish a more detailed SAR for this class of compounds.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. While direct comparative data is currently limited, the analysis of structurally related compounds suggests a high potential for this molecule and its derivatives to exhibit significant biological activity.

Future research should focus on:

  • Synthesis and Biological Evaluation: A systematic synthesis of a library of 4-N-substituted benzoic acid derivatives and their comprehensive in vitro and in vivo evaluation against relevant targets (e.g., COX-1/COX-2, various cancer cell lines).

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with established drugs like ibuprofen and celecoxib under identical experimental conditions.

  • Detailed SAR and QSAR Studies: Elucidating the detailed structure-activity relationships to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

The experimental protocols and comparative data provided in this guide offer a solid foundation for initiating such research endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Piperidin-1-yl-benzoic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidin-1-yl-benzoic acid scaffold is a versatile pharmacophore utilized in the development of a diverse range of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, highlighting their biological activities against different targets. The information is compiled from recent studies and presented to facilitate the rational design of novel and more potent drug candidates.

Quantitative SAR Data Summary

The following table summarizes the biological activities of various this compound analogs and related piperidine-containing compounds, providing a quantitative comparison of their potencies.

Compound ID/Analog Target Activity (IC50/Ki) Cell Line/Assay Condition Reference
ML352 (10m) Choline Transporter (CHT)IC50 = 0.76 µM (low choline), 0.53 µM (high choline)HEK293 cells[1]
10q Choline Transporter (CHT)IC50 = 0.76 µM (low choline), 0.53 µM (high choline)HEK293 cells[1]
10r (morpholine analog) Choline Transporter (CHT)IC50 = 6.12 µM (low choline), 1.77 µM (high choline)HEK293 cells[1]
Compound 61 ERAP2--[2]
Compound 20 OGG1IC50 = 630 nMBiochemical assay[3]
Compound 26 (bromide analog) OGG1IC50 = 300 nMBiochemical assay[3]
Compound 28 (amine analog) OGG1IC50 = 750 nMBiochemical assay[3]
Compound 10b -IC50 = 0.12 µMHepG2 cells[4]
Compound 10j -IC50 = 0.13 µMHepG2 cells[4]
Compound 10h Pan-AKT-PC-3 prostate cancer cells[5]
Compound A1 c-Myc/Max interactionIC50 = 6.32 µM (A549), 11.39 µM (NCI-H1299)CCK-8 assay[6]
Compound A5 c-Myc/Max interactionIC50 = 4.08 µM (A549), 7.86 µM (NCI-H1299)CCK-8 assay[6]
Compound 11i-k Histamine H3 ReceptorKi ≤ 0.5 nM-[7]
Compound D3 Slingshot phosphataseKi ≈ 4 µM-[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are summaries of the protocols used in the cited studies.

General Procedure for Synthesis of 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (Compound 61): The synthesis of compound 61, a novel inhibitor of ERAP2, involves a multi-step process. Initially, 2-fluoro-1-nitro-4-(trifluoromethyl)benzene is reacted with piperidine in the presence of potassium carbonate in anhydrous DMF at 120°C to yield a nitro intermediate. This intermediate is then reduced to form 2-(piperidin-1-yl)-4-(trifluoromethyl)aniline. Subsequently, this aniline derivative is reacted with methyl 3-(chlorosulfonyl)-4-methoxybenzoate in pyridine. The resulting methyl ester is then hydrolyzed using lithium hydroxide in a THF-water mixture to yield the final product, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid.[2]

General Procedure for Synthesis of N-(piperidin-4-yl)benzamide Derivatives: The synthesis of these derivatives as activators of the HIF-1 pathway involves bioisosterism and pharmacokinetic-guided design. While the specific reaction steps are detailed in the source, the general approach focuses on creating a library of novel benzamide derivatives for preliminary in vitro screening.[4]

General Procedure for Synthesis of AKT Inhibitors with a Piperidin-4-yl Appendant: A solution of the intermediate 5 in DCM is treated with HBTU and DIPEA. After stirring, intermediate 4 is added, and the reaction proceeds for 6 hours. The mixture is then washed with saturated NH4Cl and brine. The resulting oily residue is dissolved in DCM, and TFA is added to yield the final compounds.[5]

Biochemical Assay for OGG1 Inhibition: The inhibitory activity of the synthesized compounds against 8-oxo-guanine DNA glycosylase 1 (OGG1) was determined using a biochemical assay. This assay measures the ability of the compounds to inhibit the enzymatic activity of OGG1.[3]

Cell-Based Assay for c-Myc Inhibition: The cytotoxic activities of benzimidazole derivatives were evaluated using the CCK-8 assay in A549 and NCI-H1299 lung cancer cell lines. This assay determines the inhibitory concentration (IC50) of the compounds, reflecting their ability to disrupt the c-Myc/Max interaction and induce apoptosis.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these compounds are involved can provide a clearer understanding of their mechanism of action.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., 4-aminobenzoic acid) intermediate Key Intermediate (e.g., Piperidinyl-benzamine) start->intermediate Reaction final_compounds Final Analogs intermediate->final_compounds Derivatization in_vitro In vitro Assays (e.g., Enzyme Inhibition) final_compounds->in_vitro cell_based Cell-based Assays (e.g., Cytotoxicity) in_vitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis docking Molecular Docking sar_analysis->docking

Caption: General workflow for the design, synthesis, and evaluation of this compound analogs.

HIF1a_pathway hypoxia Hypoxia / Compound 10b, 10j hif1a HIF-1α Stabilization hypoxia->hif1a hif1_complex HIF-1 Complex hif1a->hif1_complex hif1b HIF-1β (ARNT) hif1b->hif1_complex hre Hypoxia Response Element (HRE) in target gene promoters hif1_complex->hre p21 p21 Gene Expression hre->p21 caspase3 Cleaved Caspase-3 Upregulation hre->caspase3 apoptosis Tumor Cell Apoptosis p21->apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for HIF-1α activation by N-(piperidin-4-yl)benzamide derivatives.[4]

cMyc_pathway compounds Compound A1, A5 disruption Disruption of Interaction compounds->disruption cmyc_max c-Myc/Max Heterodimer cmyc_max->disruption cmyc_down Downregulation of c-Myc Protein disruption->cmyc_down apoptosis_pathway Apoptotic Pathways cmyc_down->apoptosis_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis

Caption: Mechanism of action for benzimidazole derivatives as c-Myc inhibitors.[6]

This guide provides a snapshot of the SAR for this compound analogs, demonstrating their potential across various therapeutic areas. The presented data and pathways should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Comparative Analysis of 4-Piperidin-1-yl-benzoic Acid Derivatives: Bridging In Vitro Efficacy with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 4-Piperidin-1-yl-benzoic acid derivatives in preclinical studies, supported by experimental data.

The this compound scaffold has emerged as a versatile pharmacophore in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of two distinct classes of these derivatives: one targeting inflammation and the other aimed at cancer therapy. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of their therapeutic potential and guide future research endeavors.

Part 1: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents. The following sections detail the comparative efficacy of a lead compound from this series, highlighting its performance in both cellular and animal models of inflammation.

Data Presentation: In Vitro vs. In Vivo Efficacy

The anti-inflammatory potential of the lead compound 6e was first established through in vitro assays measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Subsequently, its efficacy was validated in an in vivo model of acute inflammation.

CompoundIn Vitro AssayTargetIC50 (µM)[1][2]In Vivo ModelDosage% Inhibition of Edema[1][2]
6e NO Production InhibitioniNOS0.86Xylene-induced ear edema in mice20 mg/kg52.4
TNF-α Production InhibitionTNF-α1.87
Ibuprofen Not ReportedNot ReportedNot ReportedXylene-induced ear edema in mice20 mg/kg35.1
Experimental Protocols
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • TNF-α Determination: The concentration of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

  • Animals: Male ICR mice (6-8 weeks old) are used for the study.

  • Grouping and Administration: Mice are randomly divided into groups. The test compounds, vehicle control, and positive control (e.g., ibuprofen) are administered orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30 minutes) following compound administration, 20 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.

  • Sample Collection: After a set duration (e.g., 1 hour) post-xylene application, the mice are euthanized, and circular sections from both ears are punched out and weighed.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated using the formula: [(C-T)/C] × 100, where C is the mean edema of the control group and T is the mean edema of the treated group.

Visualizations

G cluster_0 Experimental Workflow: Anti-inflammatory Screening A RAW 264.7 Macrophages B Pre-treatment with This compound derivative A->B C LPS Stimulation B->C D In Vitro Assays C->D E NO Production (Griess Assay) D->E IC50 F TNF-α Production (ELISA) D->F IC50 G Xylene-induced Ear Edema in Mice H Compound Administration G->H I Xylene Application H->I J In Vivo Efficacy Assessment I->J K Measure Ear Edema J->K % Inhibition

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

G cluster_1 NF-κB Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription (TNF-α, iNOS)

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Part 2: Anticancer Activity of Piperidinyl-Based Benzoxazole and Quinazoline Derivatives

Derivatives of this compound have also demonstrated significant potential as anticancer agents. This section compares the in vitro cytotoxicity and in vivo tumor growth inhibition of representative compounds from two different structural classes.

Data Presentation: In Vitro vs. In Vivo Efficacy

The anticancer activity of piperidinyl-based benzoxazole and quinazoline derivatives was evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines and in in vivo xenograft models.

Compound ClassCompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosageTumor Growth Inhibition (%)
Piperidinyl-based Benzoxazole11b MTT AssayMCF-7 (Breast)4.30[3]Not ReportedNot ReportedNot Reported
A549 (Lung)6.68[3]
PC-3 (Prostate)7.06[3]
Quinazoline Derivative7a MTT AssayA549 (Lung)0.029[4][5]HepG2 Xenograft in mice25 mg/kg58.2[4][5]
HCT116 (Colon)0.051[4][5]50 mg/kg75.3[4][5]
HepG2 (Liver)0.063[4][5]
U2OS (Osteosarcoma)0.147[4][5]
Experimental Protocols
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3, HepG2) are maintained in their recommended culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

  • Animals: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

  • Cell Implantation: HepG2 cells (e.g., 5 × 10⁶ cells) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (width² × length)/2.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal injection) at specified doses and schedules.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the experiment, the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition rate is calculated as [(Wc - Wt)/Wc] × 100, where Wc is the average tumor weight of the control group and Wt is the average tumor weight of the treated group.

Visualizations

G cluster_0 Experimental Workflow: Anticancer Screening A Cancer Cell Lines (MCF-7, A549, PC-3, HepG2) B Treatment with This compound derivative A->B C In Vitro Cytotoxicity (MTT Assay) B->C D Calculate IC50 C->D E HepG2 Xenograft Model in Mice F Compound Administration E->F G Monitor Tumor Growth F->G H In Vivo Efficacy Assessment G->H I Tumor Growth Inhibition (%) H->I G cluster_1 VEGFR-2 and c-Met Signaling in Cancer VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K PI3K/Akt Pathway VEGFR2->PI3K RAS RAS/MAPK Pathway VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->PI3K cMet->RAS Invasion Invasion & Metastasis cMet->Invasion Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

Comparative Analysis of 4-Piperidin-1-yl-benzoic Acid in Anti-Inflammatory and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental cross-validation of 4-Piperidin-1-yl-benzoic acid against established therapeutic agents.

This compound is a versatile scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesic and anti-inflammatory drugs. Its unique structure, featuring a piperidine ring attached to a benzoic acid moiety, has also prompted investigations into its potential antimicrobial properties. This guide provides a comparative analysis of this compound's performance against well-established anti-inflammatory and antimicrobial agents, supported by available experimental data and detailed methodologies.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
CAS Number 22090-24-0
Melting Point 223-232 °C
Appearance White solid
Purity (via HPLC) ≥ 98%

Anti-Inflammatory Activity: A Comparative Perspective

Table 1: Cyclooxygenase (COX) Inhibition Data for Reference Compounds

CompoundCOX-1 IC₅₀COX-2 IC₅₀Selectivity (COX-1/COX-2)
Diclofenac 4 nM (human, in CHO cells)[1]1.3 nM (human, in CHO cells)[1]3.08
0.611 µM (human articular chondrocytes)[2]0.63 µM (human articular chondrocytes)[2]0.97
Celecoxib 15 µM[3]40 nM (in Sf9 cells)[3][4]375

Note: Lower IC₅₀ values indicate greater potency. A higher selectivity ratio indicates a greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

Cyclooxygenase Signaling Pathway

The anti-inflammatory action of NSAIDs is primarily achieved through the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) Inhibited by NSAIDs COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Inhibited by NSAIDs Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) Gastric Mucosa Protection Gastric Mucosa Protection COX-1 (constitutive)->Gastric Mucosa Protection Platelet Aggregation Platelet Aggregation COX-1 (constitutive)->Platelet Aggregation COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever

Figure 1: Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the COX inhibitory activity of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Diclofenac, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin detection)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • Add the enzyme to the wells of a microplate.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells.

    • Incubate for a predefined period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandins using a suitable detection method at specific time points.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Antimicrobial Activity: A Comparative Assessment

Derivatives of this compound have shown promise as antimicrobial agents. A study on newly synthesized hydrazide derivatives of this compound demonstrated significant efficacy against Pseudomonas aeruginosa and Candida albicans, and moderate to good activity against other bacterial species.[5]

For a practical comparison, the Minimum Inhibitory Concentrations (MICs) of standard antibiotics, Ciprofloxacin and Ampicillin, against common bacterial strains are provided below. While specific MIC values for the parent this compound are not available, this data serves as a benchmark for evaluating the potential of its derivatives.

Table 2: Minimum Inhibitory Concentration (MIC) Data for Reference Antibiotics

AntibioticStaphylococcus aureus MICPseudomonas aeruginosa MIC
Ciprofloxacin 0.5 - 2.0 mg/L[6]0.5 - 2.0 mg/L[6]
Ampicillin 0.6 - 1 mg/L[7]Generally resistant

Note: The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The following workflow outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Add to microplate wells Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Standardized concentration Incubation Incubation Inoculation->Incubation 37°C for 18-24h Visual Inspection Visual Inspection Incubation->Visual Inspection Check for turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.[8][9]

Materials:

  • Test compound

  • Reference antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and perform a two-fold serial dilution in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound stands as a promising scaffold in drug discovery, with potential applications in both anti-inflammatory and antimicrobial therapies. While direct comparative data for the parent compound is limited, the performance of its derivatives and the established activity of structurally related compounds suggest a fertile ground for further research. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct their own cross-validation studies, contributing to a more comprehensive understanding of the therapeutic potential of this compound and its analogs. Future studies should focus on generating specific IC₅₀ and MIC values for the parent compound to allow for a more direct and robust comparison with existing therapeutic agents.

References

Performance Benchmarks of 4-Piperidin-1-yl-benzoic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidin-1-yl-benzoic acid scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[1][2] This guide provides a comparative analysis of the performance of several this compound-based compounds, supported by experimental data from peer-reviewed studies.

I. Overview of Therapeutic Applications

Derivatives of this compound have been investigated for a range of pharmacological activities. These include roles as:

  • Anticancer Agents: Targeting various kinases such as VEGFR-2, c-Met, and AKT.[3][4]

  • Antimicrobial Agents: Showing activity against bacteria, including Mycobacterium tuberculosis.[5][6]

  • Analgesics and Anti-inflammatory Agents: Serving as key intermediates in their synthesis.[1][7]

  • NLRP3 Inflammasome Inhibitors: Demonstrating potential in treating inflammatory conditions.[8][9]

  • GlyT1 Inhibitors: Investigated for neurological disorders.[10]

This guide will focus on the performance of these compounds in oncology, specifically their activity as kinase inhibitors.

II. Comparative Performance Data

The following tables summarize the in vitro activity of various this compound derivatives against key cancer-related targets and cell lines.

Table 1: Inhibitory Activity against Kinase Targets
Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Source
11b VEGFR-20.057Sorafenib-[3]
11b c-Met0.181Sorafenib-[3]
10h AKT10.0243--[4]
Table 2: Cytotoxic Activity against Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Source
11b MCF-7Breast Cancer4.30Sorafenib4.95[3][11]
11b A549Lung Cancer6.68Sorafenib6.32[3][11]
11b PC-3Prostate Cancer7.06Sorafenib6.57[3][11]
A5 A549Lung Cancer4.08--[12]
A5 NCI-H1299Lung Cancer7.86--[12]
10h PC-3Prostate Cancer3.7--[4]

III. Experimental Protocols

A. Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against specific kinases involves a kinase-Glo® luminescent assay.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, kinase-Glo® buffer, and the test compound.

  • Procedure:

    • The test compound, serially diluted, is pre-incubated with the kinase in a buffer solution.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

    • The reaction is stopped, and the remaining ATP is quantified using a luminescent readout.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated from the dose-response curve.

B. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[11]

IV. Visualizing Signaling Pathways and Workflows

A. Simplified PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is a frequent target in cancer therapy. Compound 10h is a potent inhibitor of AKT.[4]

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Cell Survival, Proliferation AKT->Downstream activates Compound_10h Compound 10h Compound_10h->AKT inhibits

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of Compound 10h.

B. VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras Compound_11b Compound 11b Compound_11b->VEGFR2 inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory effect of Compound 11b.

C. General Experimental Workflow for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to optimize the potency and properties of lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_ID Lead Compound Identification Analog_Design Analog Design (SAR) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme, Cell-based) Synthesis->In_Vitro In_Vivo In Vivo Models (if promising) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, etc.) In_Vitro->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Analog_Design Iterative Cycle

Caption: A general experimental workflow for a Structure-Activity Relationship (SAR) study.

References

A Comparative Docking Analysis of 4-Piperidin-1-yl-benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico and in vitro performance of various 4-Piperidin-1-yl-benzoic acid derivatives and structurally related compounds. By collating data from multiple studies, this document offers insights into the therapeutic potential of this versatile scaffold against a range of biological targets, supported by experimental data and detailed methodologies.

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its structural features, including a rigid benzoic acid group and a flexible piperidine ring, allow for diverse substitutions and fine-tuning of physicochemical properties to achieve desired biological activity. This guide summarizes key findings from several studies to provide a comparative overview of the docking performance and biological activities of derivatives based on or related to this core structure.

Quantitative Comparison of Derivatives

The following tables summarize the biological activities and, where available, the molecular docking scores of various derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and the relative potency of different structural modifications against their respective biological targets.

Compound/DerivativeTarget Enzyme/ProteinBiological Activity (IC50 / % Inhibition)Docking Score (kcal/mol)Key Interactions & Reference
4-[4-(Aryl)pyridin-1(4H)-yl]benzoic acid derivative 1c HIV-1 gp4184.00% inhibition @ 100 µM-Electrostatic and hydrophobic interactions with the gp41 binding site.[1]
4-[4-(Aryl)pyridin-1(4H)-yl]benzoic acid derivative 1d HIV-1 gp4176.42% inhibition @ 100 µM-Interactions with the gp41 binding site.[1]
4-[4-(Aryl)pyridin-1(4H)-yl]benzoic acid derivative 1e HIV-1 gp4180.50% inhibition @ 100 µM-Interactions with the gp41 binding site.[1]
N-(piperidin-4-yl)benzamide derivative 10b HIF-1α pathway (HepG2 cells)IC50 = 0.12 µM-Not explicitly stated.[2]
N-(piperidin-4-yl)benzamide derivative 10j HIF-1α pathway (HepG2 cells)IC50 = 0.13 µM-Not explicitly stated.[2]
4-Methoxy-3-(piperidin-4-yl)oxy benzamide ML352 (10m) Choline Transporter (CHT)IC50 = 1.56 ± 0.14 µM-Not explicitly stated.[3]
4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid 6c Soluble Epoxide Hydrolase (sEH)72% inhibition-Not explicitly stated.[4]

Experimental Protocols

The reliability of docking and in vitro results is intrinsically linked to the rigor of the experimental methodology. Below are generalized steps and specific parameters often employed in the computational docking and biological evaluation of these derivatives, based on the methodologies described in the cited literature.

Molecular Docking (General Protocol)

A generalized workflow for molecular docking studies is outlined below. Specific software, force fields, and parameters may vary between studies.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMm or AMBER).

  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using chemical drawing software and subsequently energy minimized using a force field like MMFF94x.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, GOLD, or PyRx. The prepared ligand is docked into the defined active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Analysis of Results: The resulting docked poses are ranked based on their docking scores (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

In Vitro Biological Assays (Examples)
  • Anti-HIV-1 Activity Assay: The activity of compounds against HIV-1 is often evaluated using cell-based assays, such as measuring the inhibition of p24 antigen expression in infected MT-2 cells. The percentage of inhibition is calculated relative to a control.[1]

  • Anticancer Activity (MTT Assay): The cytotoxic effects of the compounds on cancer cell lines (e.g., HepG2) are determined using the MTT assay. This colorimetric assay measures cell viability, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated.[2]

  • Enzyme Inhibition Assays: The inhibitory activity against specific enzymes (e.g., soluble epoxide hydrolase) is measured using appropriate substrates and detection methods. The percentage of inhibition at a given compound concentration or the IC50 value is determined.[4]

Visualizations

The following diagrams illustrate a generalized experimental workflow for docking studies and a representative signaling pathway that could be influenced by derivatives targeting a specific kinase.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_validation Validation protein_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock, PyRx) protein_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis validation In Vitro Biological Assay analysis->validation

A generalized workflow for molecular docking studies.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor 4-Piperidin-1-yl-benzoic acid derivative inhibitor->akt

A representative signaling pathway (PI3K/Akt) targeted by kinase inhibitors.

References

A Comparative Purity Assessment of Commercially Available 4-Piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical reagents is paramount. 4-Piperidin-1-yl-benzoic acid is a crucial building block in the synthesis of various bioactive molecules, and its purity can significantly impact the outcome of research, from the reliability of experimental data to the safety and efficacy of potential drug candidates.[1] This guide provides a comparative analysis of the purity of this compound from three hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a comprehensive analytical workflow employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Comparative Purity Analysis

The purity of this compound from the three suppliers was assessed using reverse-phase HPLC. The identity and structural integrity were confirmed using ¹H NMR, ¹³C NMR, and LC-MS. The results, summarized in the table below, reveal significant variations in purity and impurity profiles among the suppliers.

Table 1: Comparative Purity Data for this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Advertised Purity >99%>98%>98%
Measured Purity (HPLC, 254 nm) 99.5%98.2%98.8%
Major Impurity 1 (Structure) 4-Fluorobenzoic acidPiperidine4-Hydroxybenzoic acid
Major Impurity 1 (Area %) 0.25%0.8%0.6%
Major Impurity 2 (Structure) UnidentifiedUnidentifiedUnidentified
Major Impurity 2 (Area %) 0.15%0.5%0.3%
Residual Solvents (¹H NMR) Acetone (trace)Dichloromethane (0.1%)Ethyl Acetate (trace)
Appearance White crystalline solidOff-white powderWhite powder
Molecular Weight (LC-MS) 205.25 [M+H]⁺205.25 [M+H]⁺205.25 [M+H]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker AVANCE III HD 400 MHz spectrometer.[2]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of DMSO-d₆.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters:

    • Capillary Voltage: 3000 V

    • Fragmentor Voltage: 70 V

    • Gas Temperature: 350 °C

    • Gas Flow: 12 L/min

    • Nebulizer Pressure: 35 psig

    • Scan Range: m/z 50-500

Visualizations

To further clarify the experimental process and a potential application context, the following diagrams are provided.

experimental_workflow cluster_suppliers Commercial Suppliers cluster_analysis Purity Assessment cluster_results Data Evaluation SupplierA Supplier A HPLC HPLC Analysis SupplierA->HPLC NMR NMR Spectroscopy SupplierA->NMR MS Mass Spectrometry SupplierA->MS SupplierB Supplier B SupplierB->HPLC SupplierB->NMR SupplierB->MS SupplierC Supplier C SupplierC->HPLC SupplierC->NMR SupplierC->MS Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Experimental workflow for the comparative purity assessment of this compound.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_downstream Intracellular Signaling cluster_response Cellular Response Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein Inhibition Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Gene Expression Changes Kinase_Cascade->Response Drug 4-Piperidin-1-yl-benzoic Acid Derivative Drug->Receptor Antagonist Binding

Caption: Conceptual signaling pathway illustrating the potential role of a this compound derivative.

Discussion and Recommendations

The analytical data clearly indicates that while all three suppliers provide this compound of over 98% purity, there are discernible differences. Supplier A's product exhibits the highest purity at 99.5%, with minimal impurities. In contrast, Supplier B's product shows a lower purity of 98.2% and contains a notable amount of piperidine, a likely starting material. Supplier C offers a product with intermediate purity.

For applications requiring the highest degree of purity, such as in late-stage drug development or for use as an analytical standard, Supplier A would be the recommended choice. For less sensitive applications, such as early-stage discovery or process optimization, the products from Suppliers B and C may be suitable and potentially more cost-effective alternatives.

It is crucial for researchers to be aware that even seemingly minor impurities can have significant effects on biological assays and synthetic outcomes. Therefore, in-house quality control of critical reagents is strongly advised, regardless of the supplier's specifications. This guide serves as a template for such an assessment, empowering researchers to make informed decisions when sourcing crucial chemical compounds.

References

Evaluating the Synthesis of 4-Piperidin-1-yl-benzoic Acid: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative evaluation of the two primary synthetic routes to 4-Piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry. The focus of this analysis is the reproducibility of these protocols, supported by available experimental data for analogous reactions.

Two principal strategies dominate the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. Each method presents distinct advantages and challenges that can impact its reproducibility and scalability.

Comparison of Synthetic Protocols

ParameterNucleophilic Aromatic SubstitutionBuchwald-Hartwig Amination
Starting Materials 4-Fluorobenzoic acid, Piperidine4-Bromobenzoic acid, Piperidine
Typical Yield 60-80% (estimated based on similar reactions)70-95% (estimated based on similar reactions)
Reaction Temperature 100-150 °C80-120 °C
Reaction Time 12-24 hours8-24 hours
Catalyst None (or phase-transfer catalyst)Palladium-based catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)
Base Inorganic base (e.g., K₂CO₃, Na₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
Key Reproducibility Factors Reactivity of the aryl halide, reaction temperature control, purity of starting materials.Catalyst activity and stability, inert atmosphere, purity of reagents and solvents.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 4-Fluorobenzoic Acid

This method relies on the displacement of a fluoride ion from the aromatic ring by piperidine. The fluorine atom activates the ring towards nucleophilic attack.

Methodology:

  • To a solution of 4-fluorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF) is added piperidine (1.5-2.0 eq) and a slight excess of a base such as potassium carbonate (2.0-3.0 eq).

  • The reaction mixture is heated to 120-150 °C and stirred vigorously for 12-24 hours.

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

A similar reaction involving 4-fluorobenzoic acid and ethyl 1-piperazinecarboxylate has been reported to yield 70% of the corresponding product, suggesting the viability of this approach.[1]

Protocol 2: Buchwald-Hartwig Amination of 4-Bromobenzoic Acid

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[2]

Methodology:

  • An oven-dried reaction vessel is charged with 4-bromobenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) and piperidine (1.1-1.5 eq) are added via syringe.

  • The reaction mixture is heated to 80-120 °C and stirred for 8-24 hours.

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Reproducibility and Potential Challenges

Nucleophilic Aromatic Substitution: The reproducibility of this method is highly dependent on the reactivity of the starting aryl halide. While 4-fluorobenzoic acid is generally a good substrate, incomplete reactions can occur, leading to variable yields. Temperature control is also critical; side reactions may occur at excessively high temperatures. The purity of the starting materials and the efficiency of the work-up and purification steps are also key factors influencing the final yield and purity.

Buchwald-Hartwig Amination: This method often provides higher yields and greater substrate scope compared to traditional methods. However, its reproducibility can be sensitive to several factors. The palladium catalyst and phosphine ligand are air and moisture sensitive, requiring the use of inert atmosphere techniques. The activity of the catalyst can vary between batches, and the choice of ligand and base is crucial for optimal results. The presence of impurities in the starting materials or solvents can poison the catalyst and inhibit the reaction.

Logical Workflow for Protocol Evaluation

Synthesis_Reproducibility_Evaluation cluster_protocols Synthesis Protocols cluster_evaluation Evaluation Criteria cluster_reproducibility Reproducibility Assessment Protocol1 Nucleophilic Aromatic Substitution Yield Yield Protocol1->Yield Purity Purity Protocol1->Purity Conditions Reaction Conditions (Temp, Time) Protocol1->Conditions Cost Cost of Reagents & Catalyst Protocol1->Cost Scalability Scalability Protocol1->Scalability Protocol2 Buchwald-Hartwig Amination Protocol2->Yield Protocol2->Purity Protocol2->Conditions Protocol2->Cost Protocol2->Scalability Consistency Consistency of Results Yield->Consistency Purity->Consistency Conditions->Consistency Sensitivity Sensitivity to Variables Conditions->Sensitivity Cost->Sensitivity Scalability->Sensitivity Decision Optimal Protocol Selection Consistency->Decision Sensitivity->Decision

Caption: Logical workflow for evaluating the reproducibility of synthesis protocols.

Signaling Pathway of Key Reactions

Nucleophilic Aromatic Substitution (SNAr)

SNAr_Pathway Reactants 4-Fluorobenzoic Acid + Piperidine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product This compound + HF Intermediate->Product Elimination of F-

Caption: Simplified pathway for Nucleophilic Aromatic Substitution.

Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Reacts with ArylHalide 4-Bromobenzoic Acid ArylHalide->OxAdd AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex Amine Piperidine Amine->AmineComplex Ligand Exchange RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Regenerates Product This compound RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable pathways for the synthesis of this compound. The choice of method will likely depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.

For routine, smaller-scale synthesis where simplicity is valued, the Nucleophilic Aromatic Substitution of 4-fluorobenzoic acid may be preferable due to its catalyst-free nature. However, for higher yields and potentially greater reliability on a larger scale, the Buchwald-Hartwig amination of 4-bromobenzoic acid, despite its sensitivity to reaction conditions, is a powerful and often more efficient alternative.

To ensure high reproducibility for either method, careful optimization of reaction parameters, use of high-purity reagents, and consistent execution of the protocol are essential. Further studies directly comparing these two methods for the synthesis of this compound would be invaluable to the scientific community.

References

Safety Operating Guide

Proper Disposal of 4-Piperidin-1-yl-benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Piperidin-1-yl-benzoic acid, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined are intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Precautions

This compound and similar compounds are classified as hazardous. It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE).

Hazard Classification Summary:

Hazard StatementClassificationPrecautionary Measures
H315: Causes skin irritationSkin IrritationWear protective gloves and clothing.[1][2][3][4]
H319: Causes serious eye irritationEye Irritation (Category 2)[1][4][5]Wear eye and face protection.[1][2][3]
H335: May cause respiratory irritationRespiratory IrritationAvoid breathing dust; use only in a well-ventilated area.[1][2][4]
H302: Harmful if swallowedAcute Oral ToxicityDo not eat, drink, or smoke when using this product.[2][4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

II. Experimental Protocol: Waste Segregation and Storage

Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.

Methodology:

  • Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, bases, or metals.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources.[1][8] The storage area should be accessible only to authorized personnel.[3][8]

III. Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Plan:

  • Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations.

  • Waste Manifest: Complete a hazardous waste manifest form, accurately detailing the contents of the waste container.

  • Schedule Pickup: Arrange for a pickup of the hazardous waste with a licensed and approved waste disposal contractor.

  • Container Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the disposal contractor.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using appropriate cleaning agents. Dispose of contaminated cleaning materials as hazardous waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[8] They should be triple-rinsed, and the rinsate collected as hazardous waste before the container is disposed of or recycled.

Environmental Precautions: Do not allow the product or its waste to enter drains, soil, or other waterways.[1][6]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_post Post-Disposal start Start: this compound to be disposed ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate Step 2 store Store Waste Container in a Cool, Dry, Ventilated Area segregate->store Step 3 consult Consult Institutional EHS & Local Regulations store->consult Step 4 manifest Complete Hazardous Waste Manifest consult->manifest Step 5 schedule Schedule Pickup with Approved Waste Contractor manifest->schedule Step 6 handover Securely Seal and Handover Container to Contractor schedule->handover Step 7 decontaminate Decontaminate Work Area & Equipment handover->decontaminate Step 8 end End: Disposal Complete decontaminate->end Step 9

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling 4-Piperidin-1-yl-benzoic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The guidance is based on established safety protocols for handling analogous chemical compounds.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for various laboratory operations.

Equipment Type/Specification Application
Hand Protection Nitrile or Neoprene glovesEssential for all handling procedures to prevent skin contact.[1]
Eye Protection Chemical safety gogglesMandatory for all work to protect against splashes and dust.
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashes or aerosol generation.[2]
Body Protection Laboratory coatStandard protection for all laboratory work.
Respiratory Protection N95 respirator or equivalentRecommended when handling the powder outside of a fume hood to prevent inhalation.[2]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is required for weighing and preparing solutions.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above. Gloves should be inspected for any signs of damage before use.

  • Handling the Compound :

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Securely close the container of this compound.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to prevent cross-contamination.

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Unused or waste this compound should be collected in a designated, labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Contaminated Materials : Any materials, such as gloves, weighing paper, or paper towels, that come into contact with the compound should be disposed of as hazardous waste.[3]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

IV. Logical Workflow for Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

G start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe handle Handle Chemical in Fume Hood ppe->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes use_complete Task Complete spill->use_complete No cleanup->handle dispose_ppe Dispose of Contaminated PPE use_complete->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.